Thioctate trometamol
Description
Scientific Nomenclature and Research Identity of Thioctate Trometamol
This compound is identified in scientific literature and chemical databases through a variety of names and identifiers. Its chemical name is 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (1:1). ontosight.ai The compound is a salt formed from alpha-lipoic acid and tromethamine. ontosight.ai The presence of tromethamine enhances the solubility and stability of alpha-lipoic acid, making it more suitable for pharmaceutical research and formulation. ontosight.ai
Below is a data table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid nih.gov |
| CAS Number | 14358-90-8 nih.gov |
| Molecular Formula | C12H25NO5S2 nih.gov |
| Molecular Weight | 327.5 g/mol smolecule.com |
| InChI Key | CCTREOMTIFSZAU-UHFFFAOYSA-N nih.gov |
| Synonyms | R-alpha-Lipoic acid tromethamine salt, Thioctic acid tromethamine salt nih.govchemicalbook.com |
Historical Trajectory of Research on this compound and its Precursors
Research into this compound is built upon the foundational discoveries of its constituent parts: thioctic acid (alpha-lipoic acid) and tromethamine.
Thioctic Acid (Alpha-Lipoic Acid): First isolated in 1951 by Reed and colleagues, alpha-lipoic acid was initially identified as a cofactor in mitochondrial energy metabolism. mdpi.comnih.gov Subsequent research throughout the mid to late 20th century unveiled its potent antioxidant properties. nih.govyourhormones.com Early investigations in the 1950s also suggested its role as an antioxidant. yourhormones.com By the 1980s and 1990s, studies began to explore its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy. google.comgoogleapis.com It has been approved for the treatment of diabetic polyneuropathy in Germany. nih.gov
Tromethamine: This organic amine has a longer history of use in biochemical and medical contexts, primarily as a biological buffer due to its pKa being close to physiological pH. wikipedia.org Its ability to form stable salts with acidic compounds led to its investigation as a component in pharmaceutical formulations to improve the solubility and stability of various drugs. ontosight.ai For instance, ketorolac (B1673617) tromethamine, an NSAID, was approved for medical use in 1989. wikipedia.org
The combination of these two molecules into this compound represents a more recent development, driven by the desire to enhance the pharmaceutical properties of thioctic acid. Research on the tromethamine salt of thioctic acid has focused on its potential to offer improved bioavailability and efficacy in clinical applications. google.com
Overview of Academic Research Significance and Therapeutic Potential of this compound
The academic and therapeutic interest in this compound is primarily centered on the biological activities of its thioctic acid component, which is a powerful antioxidant. vev.icu Research has explored its potential in a variety of areas, including:
Metabolic Disorders: A significant body of research has investigated the role of this compound in managing metabolic conditions, particularly those related to diabetes. smolecule.com Studies suggest it may improve insulin (B600854) sensitivity and glucose metabolism. yourhormones.comvev.icu This has led to extensive investigation into its use for diabetic neuropathy, a common complication of diabetes. smolecule.com
Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of thioctic acid have prompted research into its potential neuroprotective effects. smolecule.com Studies have explored its interaction with amyloid-beta protein, which is implicated in the pathology of Alzheimer's disease. smolecule.com
Liver Health: Research has also examined the potential benefits of thioctic acid for liver health, including its effects on non-alcoholic fatty liver disease (NAFLD). vev.icu Its antioxidant properties may help protect liver cells from oxidative damage. vev.icu
Cellular Protection: At a cellular level, thioctic acid has been shown to protect against oxidative stress by scavenging free radicals and enhancing mitochondrial function. smolecule.com It is also involved in the regeneration of other antioxidants like glutathione (B108866). mdpi.comekb.eg
The formation of the tromethamine salt, this compound, is a key aspect of its research significance, as it addresses some of the formulation challenges associated with thioctic acid, potentially leading to more effective therapeutic outcomes. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931958 | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-90-8 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioctate trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THIOCTATE TROMETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for Thioctate Trometamol Research
Chemical Synthesis Pathways for Thioctate Trometamol Salt Formation
The formation of this compound is fundamentally an acid-base reaction resulting in a salt. The process involves the interaction of thioctic acid with trometamol, an organic amine proton acceptor. smolecule.comncats.io
Reaction Mechanisms of Thioctic Acid with Trometamol
The primary reaction for forming this compound is a neutralization reaction between the carboxylic acid group of thioctic acid and the amino group of trometamol. This acid-base reaction leads to the formation of the trometamol salt of thioctic acid.
A key challenge in this synthesis is the propensity of thioctic acid to polymerize, especially in polar media. google.com However, researchers have found that polymer-free products can be obtained by carefully controlling the reaction conditions. One successful method involves metering trometamol into a solution of R-thioctic acid in a polar solvent, such as a lower alcohol (containing 1 to 6 carbon atoms), sometimes with the addition of water. google.com The resulting suspension is then warmed to facilitate dissolution and reaction, yielding the desired salt. google.com The purity of the starting R-thioctic acid can influence the crystalline modification of the final product. google.com
The reaction can be summarized as follows:
Dynamic Covalent Ring-Opening Polymerization Approaches
While not a direct method for synthesizing the trometamol salt, dynamic covalent ring-opening polymerization (ROP) of the 1,2-dithiolane (B1197483) ring in thioctic acid is a significant area of related research. This process typically results in poly(disulfide)s. researchgate.netchinesechemsoc.org The internal strain of the five-membered dithiolane ring makes it susceptible to spontaneous ROP. researchgate.net
Various methods can induce the ROP of cyclic 1,2-dithiolanes, including thermal polymerization, photopolymerization, and thiolate-induced ROP. researchgate.net Recent studies have demonstrated that deprotonation of thioctic acid can promote ROP, creating high molecular weight poly(disulfide)s. chinesechemsoc.orgchinesechemsoc.org This deprotonation makes the carboxylate group a nucleophile that can attack the disulfide bond, initiating polymerization. chinesechemsoc.org While this polymerization is a competing reaction pathway, understanding its mechanisms is crucial for optimizing the synthesis of the monomeric salt form.
A strategy to control the architecture of the resulting poly(disulfide)s involves the use of different initiators. For instance, aryl thiol initiators tend to favor the formation of cyclic polymers, whereas alkyl thiols lead to linear chains. researchgate.net
Esterification Reactions in this compound Synthesis
Esterification is a fundamental organic reaction where a carboxylic acid reacts with an alcohol to form an ester and water. monash.edu In the context of thioctate research, esterification of thioctic acid is a key derivatization strategy. It is known that esters of lipoic acid can be prepared by heating the acid with an alcohol in the presence of an inorganic acid. google.com However, the tendency of lipoic acid to polymerize under these conditions can reduce the yield. google.com To mitigate this, polymerization inhibitors like L-cysteine can be added after the initial reaction. google.com
While not the primary pathway for forming the trometamol salt, which is an acid-base reaction, understanding esterification is relevant as trometamol itself is a polyalcohol. Under certain acidic conditions, esterification could potentially occur between the carboxylic acid of thioctic acid and one of the hydroxyl groups of trometamol. However, the primary and intended reaction is the salt formation.
The general esterification reaction is as follows:
Advanced Derivatization Techniques in Thioctate Research
Derivatization of thioctic acid is a key strategy to enhance its properties for various applications. This involves chemically modifying the thioctic acid molecule to create new compounds with tailored functionalities.
Preparation of Chitosan (B1678972) Derivatives Bearing Thioctate
Chitosan, a biocompatible and biodegradable polysaccharide, can be chemically modified to incorporate thioctate, thereby combining the properties of both molecules. One approach involves the synthesis of hydroxypropyltrimethyl ammonium (B1175870) chitosan derivatives bearing thioctate (HACTs). dntb.gov.uanih.govmdpi.com
In a typical synthesis, hydroxypropyltrimethyl ammonium chloride chitosan (HACC) is first prepared from chitosan. mdpi.commdpi.com Then, HACTs are synthesized by reacting HACC with α-lipoic acid via an ion exchange method in an aqueous system. dntb.gov.uanih.govmdpi.com The degree of substitution of thioctate on the chitosan backbone can be controlled by varying the feed ratio of the reactants. mdpi.com The resulting derivatives have been shown to possess strong antioxidant activity. dntb.gov.uanih.govmdpi.com
| Precursor 1 | Precursor 2 | Reaction Method | Product | Reference |
| Hydroxypropyltrimethyl ammonium chloride chitosan (HACC) | α-Lipoic acid | Ion Exchange | Hydroxypropyltrimethyl ammonium chitosan derivatives bearing thioctate (HACTs) | dntb.gov.uanih.govmdpi.com |
Construction of Lipoic Acid Nanocapsule Architectures
To improve the stability and delivery of α-lipoic acid, researchers have developed various nanoencapsulation techniques. walshmedicalmedia.comnih.govqascf.com The disulfide bond in the five-membered ring of α-lipoic acid is unstable and can be easily degraded by light or heat. walshmedicalmedia.com Encapsulation can protect this bond and enhance the compound's utility.
One method involves the self-assembly of α-lipoic acid molecules to form micelles, which are then constructed into novel nanocapsules. walshmedicalmedia.com These nanocapsules can have a core-shell structure, with the hydrophobic part of the α-lipoic acid oriented towards the inside of a core that is surrounded by an inorganic shell. walshmedicalmedia.com This structure can drastically improve the stability of the α-lipoic acid. walshmedicalmedia.com
Another approach involves creating lipid-core nanocapsules using interfacial deposition of a polymer like poly(ε-caprolactone). researchgate.net These nanostructures have been shown to increase the antioxidant activity of lipoic acid. researchgate.net A different method for producing α-lipoic acid nanoparticles involves preparing an aqueous dispersion of α-lipoic acid with a nonionic surfactant, followed by the addition of a divalent metal salt and an alkali metal carbonate or phosphate. google.com
| Encapsulation Method | Key Components | Resulting Structure | Particle Size | Reference |
| Self-Assembly | α-Lipoic acid, nonionic surfactant, inorganic ions | Core-shell nanocapsules | ~10 nm | walshmedicalmedia.com |
| Interfacial Deposition | α-Lipoic acid, poly(ε-caprolactone) | Lipid-core nanocapsules | 191 - 349 nm | researchgate.net |
| Micelle Formation with Coating | α-Lipoic acid, nonionic surfactant, inorganic metal salts | Coated micelles (nLA) | 8 - 15 nm | nih.gov |
Mechanistic Investigations of Thioctate Trometamol S Biological Actions
Molecular Mechanisms of Antioxidant Activity
The antioxidant capabilities of thioctate trometamol are a cornerstone of its biological effects, operating through several interconnected mechanisms to counteract oxidative stress.
Free Radical Scavenging and Reactive Oxygen Species Neutralization
This compound, through its active component alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), demonstrates potent free radical scavenging properties. pharmacompass.comnih.gov This antioxidant activity is versatile, as ALA is both water- and fat-soluble, allowing it to function in both cytosolic and membranous cellular compartments. frontiersin.org The ALA/DHLA redox couple can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which, at high levels, can damage cellular macromolecules like proteins, lipids, and DNA. pharmacompass.commdpi.com
The direct scavenging activity of the ALA/DHLA system extends to several key reactive species:
Hydroxyl radicals (•OH): Both ALA and DHLA are effective scavengers of this highly reactive radical. nih.govfrontiersin.org
Superoxide (B77818) radicals (O₂•⁻): This radical is a primary product of aerobic metabolism.
Singlet oxygen (¹O₂): An electronically excited state of molecular oxygen. nih.gov
Hypochlorous acid (HOCl): A reactive species produced by immune cells. nih.govfrontiersin.org
Peroxynitrite (ONOO⁻): A potent oxidizing and nitrating agent formed from the reaction of superoxide and nitric oxide. nih.gov
This broad-spectrum scavenging ability allows this compound to protect cells from the toxic effects of free radicals generated during metabolic processes and from exogenous sources. farmacy-houses.com
Mitochondrial Function Enhancement and Oxidative Stress Mitigation
Alpha-lipoic acid (ALA), the active component of this compound, plays a crucial role in mitochondrial bioenergetics. frontiersin.orgnih.gov It serves as an essential cofactor for key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are vital for aerobic metabolism and ATP production. nih.govwikipedia.orgmdpi.com
Furthermore, ALA has been observed to protect mitochondria from oxidative damage by:
Improving mitochondrial structure and function, particularly in the context of aging. nih.gov
Reducing the production of ROS within the mitochondria. uni-giessen.de
Protecting mitochondrial DNA (mtDNA), which is particularly susceptible to oxidative damage due to its proximity to the site of ROS generation. frontiersin.org
Interaction with Endogenous Antioxidant Systems, including Glutathione (B108866) Metabolism
This compound, through its active component alpha-lipoic acid (ALA) and its reduced form dihydrolipoic acid (DHLA), significantly interacts with and enhances the body's endogenous antioxidant network. frontiersin.orgnih.gov A key aspect of this interaction is its ability to regenerate other crucial antioxidants, earning it the moniker "the antioxidant of antioxidants." nih.gov
One of the most important interactions is with glutathione (GSH), a major intracellular antioxidant. farmacy-houses.comnih.gov ALA has been shown to increase the levels of GSH within cells. nih.govfarmacy-houses.com This is achieved by increasing the availability of cysteine, a key amino acid required for GSH synthesis. researchgate.net The ALA/DHLA system can also regenerate GSH from its oxidized form, glutathione disulfide (GSSG), thereby maintaining a favorable GSH/GSSG ratio, which is critical for cellular redox balance. nih.gov
Beyond glutathione, the regenerative capacity of the ALA/DHLA system extends to other vital antioxidants:
Vitamin C (Ascorbic Acid): DHLA can reduce dehydroascorbate back to ascorbate, restoring its antioxidant capacity. frontiersin.orgnih.gov
Vitamin E (α-tocopherol): The system can indirectly recycle Vitamin E by interacting with Vitamin C. frontiersin.orgnih.govresearchgate.net
Coenzyme Q10: DHLA can regenerate ubiquinone from its ubisemiquinone (B1233062) radical form. mdpi.com
Furthermore, ALA can upregulate the expression of phase II detoxification enzymes, such as glutathione S-transferase (GST), through the activation of transcription factors like Nrf2. nih.govnih.gov This not only boosts the direct antioxidant capacity but also enhances the cell's ability to detoxify harmful compounds. mdpi.com
| Endogenous Antioxidant | Effect of ALA/DHLA System | Research Finding |
| Glutathione (GSH) | Increases intracellular levels and regenerates GSH from GSSG. nih.govfarmacy-houses.com | ALA supplementation has been shown to increase total glutathione levels in the liver and blood. nih.gov |
| Vitamin C | Regenerates Vitamin C from its oxidized form. frontiersin.orgnih.gov | The ALA/DHLA system helps maintain the cellular pool of reduced Vitamin C. researchgate.net |
| Vitamin E | Indirectly recycles Vitamin E. frontiersin.orgnih.gov | The interaction with Vitamin C allows for the subsequent regeneration of Vitamin E. researchgate.net |
| Coenzyme Q10 | Regenerates Coenzyme Q10. mdpi.com | DHLA can reduce the ubisemiquinone radical, restoring the active form of Coenzyme Q10. mdpi.com |
| Glutathione S-Transferase (GST) | Upregulates expression. nih.govnih.gov | ALA induces GSTP protein and mRNA expression in liver cells. nih.gov |
Regulation of Metabolic Homeostasis
This compound exerts significant influence over metabolic processes, particularly those related to glucose control and insulin (B600854) action.
Modulation of Insulin Signaling Pathways
This compound, through its active component alpha-lipoic acid (ALA), has been shown to positively modulate insulin signaling pathways, acting as an insulin-mimetic agent. smolecule.commdpi.com The binding of insulin to its receptor triggers a cascade of phosphorylation events that are crucial for glucose uptake and metabolism. oregonstate.edumdpi.com Defects in this pathway can lead to insulin resistance. nih.gov
Research has demonstrated that ALA can activate key components of the insulin signaling cascade:
Insulin Receptor (IR): Some studies suggest that ALA can directly bind to the tyrosine kinase domain of the insulin receptor, stabilizing its active form and promoting its autophosphorylation. mdpi.comoregonstate.edunih.gov This activation occurs independently of insulin in some cases.
Insulin Receptor Substrate (IRS-1): Following receptor activation, ALA treatment has been shown to stimulate the phosphorylation of IRS-1. mdpi.com
Phosphatidylinositol 3-Kinase (PI3K): ALA activates PI3K, a critical downstream effector of IRS-1. oregonstate.edunih.govnih.gov The stimulation of glucose uptake by ALA has been shown to be dependent on PI3K activity, as it is abolished by inhibitors like wortmannin. nih.gov
Akt/Protein Kinase B (PKB): As a downstream target of PI3K, the activation of Akt is a pivotal step in mediating insulin's metabolic effects. researchgate.netmdpi.com ALA has been found to increase the phosphorylation and activation of Akt. nih.govnih.govresearchgate.net
However, there are some conflicting findings, with certain studies in preadipocyte cell cultures showing Akt phosphorylation without the phosphorylation of the insulin receptor or IRS-1, suggesting that ALA might also act on downstream elements of the pathway. mdpi.comresearchgate.net
Influence on Glucose Metabolism and Cellular Glucose Uptake Kinetics
This compound, via its active component alpha-lipoic acid (ALA), significantly influences glucose metabolism by enhancing cellular glucose uptake. smolecule.comnih.gov This effect is a key contributor to its role in metabolic regulation. The primary mechanism for this increased uptake is the translocation of glucose transporters (GLUTs), particularly GLUT4, from intracellular vesicles to the plasma membrane of muscle and adipose cells. mdpi.comoregonstate.edunih.gov
Several studies have elucidated the mechanisms by which ALA stimulates glucose transport:
GLUT4 Translocation: Similar to insulin, ALA promotes the movement of GLUT4 transporters to the cell surface, making them available to facilitate glucose entry into the cell. oregonstate.edunih.govresearchgate.net This process is a critical step in insulin-mediated glucose disposal.
GLUT4 Activation: Beyond simply moving the transporters, some evidence suggests that ALA may also increase the intrinsic activity of the GLUT4 transporters themselves. nih.govnih.gov This activation may be linked to the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov
PI3K-Dependence: The stimulatory effect of ALA on glucose uptake is largely dependent on the PI3K signaling pathway, mirroring the action of insulin. nih.gov
The R-enantiomer of ALA (R-LA) has been shown to be more potent than the S-enantiomer in stimulating glucose uptake. mdpi.comnih.gov This enhanced glucose uptake has been observed in various cell models, including L6 myotubes and 3T3-L1 adipocytes, and is a fundamental aspect of how this compound helps regulate blood glucose levels. nih.govresearchgate.net
| Cell Line | Effect of Alpha-Lipoic Acid | Key Finding |
| L6 Myotubes | Increased glucose uptake. nih.govresearchgate.net | Stimulated translocation of GLUT1 and GLUT4 to the cell surface. nih.gov |
| 3T3-L1 Adipocytes | Increased glucose uptake. oregonstate.edunih.gov | Effect was abolished by wortmannin, indicating PI3K dependence. nih.gov |
| ob/ob Mouse Muscle | Increased glucose uptake by 300%. mdpi.com | Demonstrated a significant effect in a model of severe insulin resistance. mdpi.com |
Effects on Key Metabolic Enzymes and Related Signaling Pathways (e.g., α-ketoacid dehydrogenases, AMP-activated protein kinase)
This compound, which is the tromethamine salt of thioctic acid (alpha-lipoic acid), exerts significant influence over cellular metabolism through its interaction with critical enzymes and signaling pathways. Its action is largely attributable to the alpha-lipoic acid (ALA) component, a vital coenzyme in mitochondrial energy production. google.com
α-ketoacid dehydrogenases: Alpha-lipoic acid is an essential cofactor for several mitochondrial multi-enzyme complexes, most notably the α-ketoacid dehydrogenases. google.comyourhormones.com These include:
Pyruvate Dehydrogenase (PDH) Complex: This complex catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. ALA, in its R-(+)-α-lipoic acid form, is covalently bound to the E2 subunit (dihydrolipoyl transacetylase) where it acts as an acyl group carrier. google.comgoogle.com
α-ketoglutarate Dehydrogenase (KGDH) Complex: A key regulatory point in the citric acid cycle, this complex requires ALA to catalyze the conversion of α-ketoglutarate to succinyl-CoA. google.comyourhormones.com
Branched-chain α-ketoacid Dehydrogenase (BCKADH) Complex: This complex is involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine), and also utilizes ALA as a cofactor. yourhormones.com
By participating in these crucial dehydrogenase reactions, ALA plays a central role in cellular energy production and the metabolism of carbohydrates and amino acids. google.comyourhormones.com The R-(+)-enantiomer is the naturally occurring form and is more effective in this enzymatic role than the S-(-)-enantiomer. google.com
AMP-activated protein kinase (AMPK) Signaling: AMPK is a crucial cellular energy sensor that, when activated in a low-energy state, switches on catabolic pathways to produce ATP while turning off anabolic, energy-consuming pathways. nih.gov Research indicates that ALA can modulate AMPK activity, although its effects appear to be tissue-specific. In the hypothalamus, a key brain region for regulating appetite, ALA has been shown to decrease AMPK activity. google.com This suppression of hypothalamic AMPK is linked to reduced food intake and potential weight loss. google.com In other tissues, AMPK activation is associated with beneficial metabolic effects, including the stimulation of fatty acid oxidation and the reduction of inflammation. nih.gov The modulation of this pathway is a key aspect of the compound's broader effects on metabolic homeostasis.
Neuroprotective Mechanisms
This compound demonstrates significant neuroprotective properties through multiple mechanisms, primarily leveraging the potent antioxidant and modulating activities of its alpha-lipoic acid component.
Protection of Neuronal Cells from Oxidative Damage
One of the most well-documented neuroprotective functions of this compound is its ability to shield neuronal cells from the damaging effects of oxidative stress. smolecule.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many neurodegenerative diseases and nerve injuries. unicam.it
The compound's protective action is multifaceted:
Direct Radical Scavenging: Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are powerful antioxidants capable of neutralizing a wide variety of free radicals. yourhormones.comunicam.it
Induction of Protective Enzymes: ALA may also exert neuroprotective effects by inducing the expression of endogenous antioxidant and phase 2 detoxifying enzymes within neuronal cells, enhancing their intrinsic resilience. unicam.it
Studies have shown that treatment with thioctic acid can decrease markers of oxidative damage in the nuclei of cortical neurons following peripheral nerve injury, confirming its neuroprotective activity is linked to its antioxidant capacity. nih.gov This protection is crucial for maintaining neuronal integrity and function in the face of metabolic or physical injury. smolecule.comunicam.it
Interaction with Amyloid Beta Proteins and Implications for Neurodegenerative Pathology
In the context of neurodegenerative conditions like Alzheimer's disease, the interaction with amyloid-beta (Aβ) proteins is a critical area of investigation. Aβ peptides have a propensity to misfold and aggregate into toxic oligomers and fibrils, which are a hallmark of Alzheimer's pathology. frontiersin.orglongdom.org
This compound has been shown to interact with and modulate the activity of Aβ proteins. smolecule.com The trometamol (Tris) component itself can interact with the Aβ-Copper complex. nih.gov Research has revealed that under certain conditions, Tris can form a ternary complex (Tris-Aβ-Cu2+), which alters the dissociation constant of the Aβ-Cu2+ interaction and may enhance the generation of hydroxyl radicals. nih.gov This highlights the complex role of the formulation's components in modulating Aβ behavior. The ability of the compound to interact with Aβ suggests a potential mechanism to influence the aggregation process and mitigate the peptide's toxicity, a key goal in developing therapies for Alzheimer's disease. smolecule.commdpi.com
Mechanisms of Action in Peripheral Nerve Regeneration and Functional Restoration
Following a peripheral nerve injury, a complex sequence of events known as Wallerian degeneration occurs in the nerve segment distal to the injury, followed by attempts at regeneration. nih.govfrontiersin.org Successful regeneration depends on creating a supportive microenvironment that allows axons to regrow and reinnervate their targets. nih.gov
This compound can contribute to this process through several mechanisms:
Creating a Favorable Microenvironment: By reducing oxidative stress and inflammation at the injury site, the compound helps to create a more conducive environment for repair processes. nih.govfrontiersin.org
Supporting Schwann Cells: Schwann cells are critical for peripheral nerve regeneration; they clear myelin debris and form Büngner bands that guide regenerating axons. nih.govucl.ac.uk The health and activity of these cells are susceptible to the inflammatory and oxidative state of the injured nerve, which can be positively influenced by this compound's properties.
Modulating Gene Expression: The regenerative process involves a significant shift in gene expression within the injured neuron, activating transcription factors like c-Jun and ATF-3, which drive the growth state. nih.gov While direct links are still being investigated, the reduction of cellular stress by this compound can support the energy-intensive processes required for this genetic reprogramming and subsequent axonal growth.
Research has demonstrated that thioctic acid treatment can counter neuronal damage in the central nervous system that occurs as a consequence of peripheral nerve injury, suggesting it helps preserve the health of the neuronal cell body, which is essential for mounting a successful regenerative response. nih.gov
Anti-inflammatory Pathways Modulation
The anti-inflammatory effects of this compound are a key component of its therapeutic action, involving the modulation of signaling pathways and the suppression of inflammatory molecules.
Suppression of Inflammatory Mediators and Cytokines
Chronic inflammation is a feature of many metabolic and neurodegenerative diseases. This compound, through its alpha-lipoic acid component, can effectively downregulate inflammatory responses. researchgate.net
Key Findings on Anti-inflammatory Actions:
| Finding | Model/Study Type | Mediator(s) Suppressed | Associated Pathway | Reference |
| Attenuation of inflammatory responses and bone destruction | Collagen-induced arthritis (CIA) in mice | Proinflammatory cytokines (TNF-α, IL-1β, IL-6), sRANKL | NF-κB | researchgate.net |
| Reduction of plasma inflammatory markers | Patients with type-2 diabetes or metabolic syndrome (treated with metformin, an AMPK activator) | IL-6, TNF-α, hsCRP, ICAM-1 | AMPK, NF-κB | nih.gov |
| Inhibition of pro-inflammatory cytokine production | In vitro (various cell types) | TNF-α, IL-6 | NF-κB, ERK1/2 | selleck.cn |
The primary mechanism for this anti-inflammatory activity appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . researchgate.netnih.gov NF-κB is a master regulator of inflammation, controlling the gene expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, alpha-lipoic acid can significantly reduce the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net This action helps to mitigate the chronic inflammation that contributes to the pathology of conditions like diabetic neuropathy and other inflammatory disorders. researchgate.netnih.gov
Impact on Immune Cell Activity and Associated Signaling
This compound, through its active component alpha-lipoic acid, exerts significant immunomodulatory effects by influencing the activity of both adaptive and innate immune cells and their associated signaling pathways. Its actions are largely attributed to its ability to counteract oxidative stress and modulate key inflammatory cascades.
Research has demonstrated that ALA can regulate the function of T lymphocytes. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory molecules, including cytokines and adhesion molecules. researchgate.netnih.gov In Jurkat T cells, ALA was found to inhibit TNF-α-induced NF-κB activation. umaryland.edu This inhibition of NF-κB signaling is a central mechanism for its anti-inflammatory effects. researchgate.netresearchgate.net
ALA also influences T cell differentiation and cytokine production. Studies have reported that it can reduce the number of pro-inflammatory Th1 and Th17 cells while increasing the population of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. umaryland.edu This is complemented by its ability to suppress the production of key inflammatory cytokines such as Interleukin-6 (IL-6), IL-17, Interferon-gamma (IFN-γ), and IL-4, while in some contexts, promoting the anti-inflammatory cytokine IL-10. researchgate.netumaryland.edudc.gov Furthermore, ALA has been found to inhibit the migration of T cells, a process critical to the inflammatory response in autoimmune conditions. umaryland.edu The signaling pathways implicated in these effects include the elevation of cyclic AMP (cAMP) and activation of the Protein Kinase A (PKA) pathway, which can suppress T cell and NK cell activation. dc.govmdpi.com
The compound's influence extends to other immune cells as well. In macrophages, ALA has been shown to prevent inflammation by inhibiting the HMGB1/NF-κB signaling pathway. researchgate.net It can also modulate the polarization of microglial cells (the resident immune cells of the central nervous system), suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype. researchprotocols.org This shift is associated with the inhibition of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. researchprotocols.org For B lymphocytes, ALA has been shown to attenuate B-cell injury and decrease the apoptotic percentage of splenic B lymphocytes in certain models. umaryland.edu
Table 1: Summary of this compound (Alpha-Lipoic Acid) Effects on Immune Cells and Signaling
| Immune Cell Type | Observed Effect | Associated Signaling Pathway(s) | Reference(s) |
|---|---|---|---|
| T Lymphocytes (General) | Inhibits proliferation and activation; reduces migration. | Inhibition of NF-κB; Increased cAMP/PKA signaling. | umaryland.edudc.gov |
| CD4+ T Cells | Suppresses production of IFN-γ and IL-4. | - | umaryland.edu |
| Th1 / Th17 Cells | Reduces cell numbers. | Downregulation of IL-17, STAT3, RORγ. | researchgate.netumaryland.edu |
| Regulatory T Cells (Tregs) | Increases cell numbers. | Upregulation of Foxp3. | researchgate.netumaryland.edu |
| B Lymphocytes | Attenuates injury and apoptosis; increases cell numbers in some models. | Increased B-cell receptor (BCR) signaling gene expression. | umaryland.edu |
| Macrophages | Prevents inflammation and apoptosis. | Inhibition of HMGB1/NF-κB signaling. | researchgate.net |
| Microglial Cells | Reduces neuroinflammatory response; promotes anti-inflammatory M2 phenotype. | Inhibition of NLRP3 inflammasome, NF-κB, and MAPK signaling. | researchprotocols.org |
| Natural Killer (NK) Cells | Suppresses activation. | Increased cAMP/PKA signaling. | dc.gov |
Other Proposed Biological Activities and Associated Mechanisms
Beyond its well-documented antioxidant and immunomodulatory roles, research has pointed to other potential therapeutic applications for this compound, stemming from unique mechanistic actions. These include synergistic contributions to pain management and the enhancement of cellular viability in specialized contexts like cryopreservation.
Exploration of Synergistic Effects in Analgesia
The analgesic properties of alpha-lipoic acid itself have been noted, particularly in the context of neuropathic pain such as diabetic neuropathy. nih.gov However, a growing body of research has investigated its synergistic effects when co-administered with other analgesic agents, suggesting it can enhance efficacy and, in some cases, improve the safety profile of conventional pain therapies.
A notable example is the combination of ALA with nonsteroidal anti-inflammatory drugs (NSAIDs). One study found that co-treatment of ALA with a subtherapeutic dose of indomethacin (B1671933) significantly augmented the anti-inflammatory effect in a paw edema model in mice. isrctn.com Crucially, the study also showed that ALA prevented the severe gastric damage typically caused by higher, effective doses of indomethacin. isrctn.com This suggests that ALA could serve as an adjuvant to NSAID therapy, potentially allowing for lower, safer doses without compromising analgesic and anti-inflammatory efficacy.
Synergy has also been demonstrated with anticonvulsant drugs used for neuropathic pain. A randomized, double-blind, placebo-controlled trial for Burning Mouth Syndrome found that a combination of ALA and gabapentin (B195806) resulted in a greater reduction in burning sensation (70% of cases) compared to either ALA (55%) or gabapentin (50%) alone. researchgate.netspringermedizin.de The odds of improvement were 13.2 times greater for the combination group than for the placebo group. researchgate.net This has led to further investigation into combinations with similar drugs, such as pregabalin, for treating various forms of neuropathic pain. isrctn.comdovepress.com Additionally, studies have suggested that combining ALA with other nutrients, like Vitamin B12, can be more effective for diabetic neuropathy than either agent used separately. dc.gov While direct synergistic effects with opioids for pain relief are less clear, some research has explored the use of ALA to mitigate oxidative stress associated with opioid treatment and withdrawal. researchgate.net
Table 2: Research Findings on Synergistic Effects of Alpha-Lipoic Acid in Analgesia
| Combination Agent(s) | Condition Studied | Key Finding | Reference(s) |
|---|---|---|---|
| Indomethacin (NSAID) | Formalin-induced paw edema (mice) | ALA augmented the anti-inflammatory effect of a subtherapeutic indomethacin dose and prevented high-dose-induced gastric damage. | isrctn.com |
| Gabapentin | Burning Mouth Syndrome | The combination of ALA and Gabapentin was significantly more effective at reducing pain symptoms than either drug alone or placebo. | researchgate.netspringermedizin.de |
| Pregabalin | Neuropathic Pain | A clinical trial was designed to test the hypothesis that the combination of ALA and Pregabalin has superior analgesic efficacy versus either single agent. | isrctn.comdovepress.com |
| Vitamin B12 | Diabetic Peripheral Neuropathy | A meta-analysis found that ALA and Vitamin B12 together were more effective than each used separately. | dc.gov |
| Morphine (Opioid) | Morphine withdrawal (rats) | Co-administration of ALA lowered malondialdehyde levels (a marker of oxidative stress) during morphine treatment and withdrawal. | researchgate.net |
Cellular Viability Enhancement in Cryopreservation Contexts
Cryopreservation, the process of preserving cells and tissues at ultra-low temperatures, imposes significant stress, particularly oxidative damage from the formation of reactive oxygen species (ROS), which can compromise cellular viability and function upon thawing. Alpha-lipoic acid, due to its potent antioxidant properties, has been investigated as a supplement in cryopreservation media to enhance the survival and quality of various cell types.
Research has consistently shown that adding ALA to extenders used for cryopreserving spermatozoa improves post-thaw outcomes. In a study on Hariana bull spermatozoa, supplementation with 0.125 mM ALA in a tris-egg yolk extender significantly improved post-thaw viability, acrosomal integrity, and mitochondrial potential, while decreasing levels of lipid peroxidation and ROS. Similar protective effects have been observed in other species. For common carp (B13450389) spermatozoa, the addition of 1 mM ALA to the cryopreservation extender resulted in higher post-thaw motility and viability. springermedizin.dedovepress.com Studies on boar semen also demonstrated that ALA helped protect sperm membrane integrity during liquid storage prior to cryopreservation. The mechanism for this protection involves scavenging free radicals, reducing lipid peroxidation of the cell membrane, and boosting the levels of endogenous antioxidants like glutathione.
The benefits of ALA are not limited to animal cells. In the cryopreservation of Arabidopsis seedlings, adding antioxidants like lipoic acid to the vitrification solution was shown to significantly increase the survival and regrowth ratio post-cryopreservation by reducing or repairing oxidative damage. These findings underscore the potential of this compound's active component, alpha-lipoic acid, as a valuable additive in cryopreservation protocols to improve the viability and functional recovery of cryopreserved biological materials.
Table 3: Effects of Alpha-Lipoic Acid Supplementation on Cellular Viability in Cryopreservation
| Cell/Tissue Type | ALA Concentration | Key Improvements in Post-Thaw/Storage Parameters | Reference(s) |
|---|---|---|---|
| Hariana Bull Spermatozoa | 0.125 mM | Increased viability, acrosomal integrity, mitochondrial potential; Decreased lipid peroxidation and ROS. | |
| Common Carp Spermatozoa | 1 mM | Increased total motility and viability; Suppressed lipid peroxidation. | springermedizin.dedovepress.com |
| Boar Spermatozoa | 0.1 - 0.15 mmol/ml | Maintained membrane integrity during liquid storage. | |
| Boer Buck Spermatozoa | 0.02 mmol/ml | Improved motility rate and reduced DNA damage. | |
| ***Arabidopsis* Seedlings** | Not specified | Increased survival and regrowth ratio. |
Preclinical Research Paradigms and Findings of Thioctate Trometamol
In Vitro Experimental Models
In vitro models are fundamental in preclinical research, offering a controlled environment to investigate the cellular and molecular effects of a compound. These studies have been crucial in defining the antioxidant, neuroprotective, metabolic, and immunomodulatory properties of thioctate trometamol.
The antioxidant capacity of thioctic acid, the active component of this compound, and its reduced form, dihydrolipoic acid (DHLA), has been established through various cell-free and cell-based assays. These assays measure the ability of a compound to neutralize free radicals and reduce oxidized species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. Thioctic acid demonstrates scavenging activity in this assay, which is a common indicator of its antioxidant potential. The efficiency of scavenging is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is one of the most reactive and damaging oxygen species in biological systems. Both thioctic acid and DHLA are effective scavengers of hydroxyl radicals. nih.gov This action is particularly significant as it helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov
Reducing Power: The reducing power of a compound is its ability to donate electrons, which is a key aspect of its antioxidant action. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to evaluate this property. nih.govresearchgate.net It measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺). Thioctic acid exhibits significant reducing power, contributing to its ability to regenerate other endogenous antioxidants, such as Vitamin C and Vitamin E, and maintain a favorable cellular redox state. nih.govmdpi.com
| Assay Type | Mechanism of Action | Relevance of Thioctic Acid/DHLA |
|---|---|---|
| DPPH Radical Scavenging | Donates a hydrogen atom to neutralize the stable DPPH radical. | Demonstrates free radical scavenging capacity. |
| Hydroxyl Radical Scavenging | Directly quenches the highly reactive hydroxyl radical (•OH). nih.gov | Protects against damage to critical cellular macromolecules. nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via electron donation. nih.gov | Indicates potent reducing capacity and the ability to regenerate other antioxidants. mdpi.com |
To investigate its neuroprotective potential, thioctic acid has been studied in various neuronal cell culture models where oxidative stress is induced by toxins. These studies consistently demonstrate a protective effect against neuronal damage.
In a key study using the HT4 neuronal cell line, exposure to high levels of glutamate was used to induce cytotoxicity, a process linked to the generation of reactive oxygen species. nih.gov Glutamate treatment led to a significant increase in intracellular peroxides and a depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov Pre-treatment with alpha-lipoic acid was shown to be effective in protecting the neuronal cells by preventing the glutamate-induced loss of intracellular GSH and inhibiting the rise in peroxide levels. nih.gov
Similarly, in C6 glioma cells, thioctic acid demonstrated protective effects against glutamate-induced cytotoxicity. nih.gov The mechanism involved the suppression of oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, all of which are pathways that can lead to apoptosis or programmed cell death. nih.gov These findings highlight that thioctic acid can effectively mitigate the cascade of events triggered by oxidative insults in neuronal cells.
| Cell Line | Induced Stressor | Key Findings for Thioctic Acid | Reference |
|---|---|---|---|
| HT4 Neuronal Cells | Glutamate | Protected against cytotoxicity, prevented loss of intracellular GSH, and inhibited the increase in intracellular peroxides. | nih.gov |
| C6 Glioma Cells | Glutamate | Suppressed oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, thereby inhibiting apoptotic events. | nih.gov |
The effect of thioctic acid on glucose metabolism and insulin (B600854) sensitivity has been extensively investigated in cell culture models of skeletal muscle and fat cells, which are primary sites for insulin-stimulated glucose disposal.
In L6 muscle cells and 3T3-L1 adipocytes, thioctic acid has been shown to stimulate glucose uptake. nih.govnih.gov This effect is, at least in part, mediated by the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a mechanism that is also central to insulin's action. nih.govdiabetesjournals.org Studies have revealed that the stimulatory effect of thioctic acid on glucose transport involves elements of the insulin signaling pathway. For instance, its action is dependent on the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme in insulin signaling. nih.govnih.gov Furthermore, thioctic acid has been found to activate p38 mitogen-activated protein kinase (MAPK), which appears to play a role in the activation of GLUT4 transporters already present on the cell surface. nih.gov These findings suggest that thioctic acid can mimic some of the metabolic effects of insulin at the cellular level. diabetesjournals.orgresearchgate.netmdpi.com
| Cell Model | Observed Effect of Thioctic Acid | Underlying Mechanism | Reference |
|---|---|---|---|
| L6 Myotubes (Skeletal Muscle) | Increased glucose uptake. | Promotes translocation of GLUT1 and GLUT4; involves PI3-kinase and p38 MAPK activation. | nih.govnih.govnih.gov |
| 3T3-L1 Adipocytes (Fat Cells) | Enhanced glucose uptake. | Stimulates GLUT4 translocation; action is dependent on PI3-kinase. | nih.gov |
Chronic inflammation is closely linked to oxidative stress. The immunomodulatory effects of thioctic acid have been explored in isolated immune cells, particularly macrophages, which play a central role in the inflammatory response.
In studies using the RAW 264.7 macrophage cell line, cells were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov Treatment with derivatives of alpha-lipoic acid significantly inhibited the production of NO and the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for its production. nih.gov This anti-inflammatory action helps to quell the excessive inflammatory response triggered by stimuli like LPS. These findings suggest that thioctic acid can modulate the function of immune cells to reduce the production of inflammatory mediators. nih.govnih.gov
Animal Models of Disease and Pathophysiology
Animal models are indispensable for studying the effects of a compound in a complex biological system, providing insights into its potential therapeutic efficacy for specific diseases.
The streptozotocin (STZ)-induced diabetic rat is the most widely used animal model for studying diabetic neuropathy. elsevierpure.com STZ is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the development of neuropathic complications that mimic those seen in humans. Research using this model has provided significant evidence for the beneficial effects of thioctic acid on multiple aspects of diabetic neuropathy.
Nerve Conduction Velocity (NCV): A hallmark of diabetic neuropathy is a reduction in NCV. Numerous studies have shown that treatment with thioctic acid can prevent or significantly improve the slowing of both motor and sensory NCV in STZ-diabetic rats. nih.govnih.govnih.gov This improvement suggests a direct beneficial effect on nerve fiber function.
Nerve Blood Flow: Reduced blood flow to the nerves (endoneurial ischemia) is considered a critical factor in the pathogenesis of diabetic neuropathy. Thioctic acid treatment has been consistently shown to correct the deficit in sciatic endoneurial blood flow in diabetic rats. elsevierpure.comnih.govnih.govnih.gov This vascular effect is thought to be a key mechanism through which it ameliorates nerve damage.
Oxidative Stress Markers: Diabetes is associated with increased oxidative stress in nervous tissue. Treatment with thioctic acid in STZ-diabetic rats leads to a reduction in markers of oxidative stress, such as lipid hydroperoxides, and an increase in the levels of reduced glutathione (GSH) in the sciatic nerve. elsevierpure.comnih.govscialert.net This demonstrates its ability to counteract the underlying oxidative damage in the peripheral nerves of diabetic animals.
| Parameter | Effect of Diabetes (STZ Model) | Effect of Thioctic Acid Treatment | Reference |
|---|---|---|---|
| Motor Nerve Conduction Velocity (MNCV) | Significant decrease | Prevents or reverses the deficit. | nih.govnih.gov |
| Sensory Nerve Conduction Velocity (SNCV) | Significant decrease | Prevents or reverses the deficit. | nih.govnih.gov |
| Endoneurial Blood Flow | Reduced by ~50% | Dose-dependently improves and can normalize blood flow. | elsevierpure.comnih.govnih.gov |
| Sciatic Nerve Reduced Glutathione (GSH) | Significantly reduced | Improves levels in a dose-dependent manner. | nih.gov |
| Sciatic Nerve Lipid Peroxidation | Increased | Prevents the increase in lipid peroxidation markers. | elsevierpure.com |
Investigations in General Peripheral Neuropathy Models
Thioctic acid has been extensively studied in models of peripheral neuropathy, a condition where oxidative stress is a key pathogenic factor. nih.govdovepress.com In a preclinical model using spontaneously hypertensive rats (SHR) with chronic constriction injury of the sciatic nerve, thioctic acid demonstrated significant analgesic effects. nih.govfrontiersin.org Treatment with the racemic (±)-thioctic acid increased the pain threshold in the affected paw. nih.govfrontiersin.org Notably, the dextrorotatory (+)-thioctic acid produced the same beneficial effects at half the dose of the racemic mixture, with an efficacy comparable to that of pregabalin, a standard treatment for neuropathic pain. nih.gov Experimental models have shown that administration of thioctic acid can help correct deficits in nerve blood flow and sensory and motor nerve conduction, further supporting its neuroprotective role. tandfonline.com
Table 1: Effects of Thioctic Acid on Pain Threshold in a Neuropathy Model
| Treatment Group | Effect on Pain Threshold | Comparison |
| Racemic (±)-Thioctic Acid | Significant Increase | - |
| (+)-Thioctic Acid | Significant Increase | Achieved same effect as racemic form at half the dose |
| Pregabalin | Significant Increase | Efficacy was comparable to (+)-thioctic acid |
| (-)-Thioctic Acid | Not Active | No significant effect on pain sensitization |
Data synthesized from a preclinical study on rats with sciatic nerve ligation. nih.govfrontiersin.org
Studies in Metabolic Disorders (e.g., Non-alcoholic Fatty Liver Disease, Insulin Resistance, Type 2 Diabetes Mellitus)
The efficacy of thioctic acid in models of metabolic disorders has yielded varied results. One key study evaluated its effects in rodent models of insulin resistance (fructose-fed Sprague-Dawley rat) and insulin deficiency (streptozotocin (STZ)-induced diabetic rat). nih.gov In this research, short-term oral therapy with thioctic acid did not produce significant improvements in glucose tolerance or fasting triglyceride concentrations in the fructose-fed rats. nih.gov Similarly, it had no significant glucose-lowering effects in the STZ-induced diabetic rats. nih.gov These findings from in vivo models contrast with some previous in vitro studies that had suggested more favorable metabolic effects. nih.gov However, other research has indicated that thioctic acid may help enhance insulin sensitivity and glucose uptake. mattioli1885journals.com
Table 2: Effect of Thioctic Acid on Glucose Tolerance in Rodent Metabolic Disorder Models
| Animal Model | Condition Modelled | Parameter Measured | Finding |
| Fructose-fed Sprague-Dawley Rat | Insulin Resistance | Area Under the Curve for Glucose (AUCglu) following OGTT | No significant difference between Thioctic Acid and Vehicle groups |
| Streptozotocin (STZ)-induced Diabetic Rat | Insulin Deficiency | Area Under the Curve for Glucose (AUCglu) following OGTT | No significant glucose-lowering effects observed with Thioctic Acid treatment |
OGTT: Oral Glucose Tolerance Test. Data from a study evaluating metabolic effects in conscious rats. nih.gov
Research in Neurodegenerative and Cognitive Impairment Models
Preclinical studies suggest a neuroprotective role for thioctic acid in models related to neurodegeneration. In spontaneously hypertensive rats (SHR), which serve as a model for cerebrovascular injury and increased oxidative stress, treatment with (+)-thioctic acid demonstrated significant protective effects on brain tissue. nih.gov The study observed astrogliosis (an increase in the size of astrocytes, indicating brain injury) and neuronal damage in the brains of SHR. nih.gov Thirty-day treatment with (+)-thioctic acid effectively reduced the size of these reactive astrocytes and concurrently increased the immunoreaction for neurofilament 200 kDa, a marker of neuronal integrity. nih.gov These findings suggest that the (+)-enantiomer of thioctic acid can counter brain injury associated with oxidative stress, highlighting its potential in conditions involving cognitive impairment. nih.gov
Table 3: Neuroprotective Effects of (+)-Thioctic Acid in a Cerebrovascular Injury Model (SHR)
| Parameter | Observation in Untreated SHR | Effect of (+)-Thioctic Acid Treatment |
| Astrogliosis (Astrocyte Size) | Increased size of astrocytes | Reduced the size of astrocytes |
| Neuronal Integrity (Neurofilament 200 kDa) | Decreased expression | Increased neurofilament immunoreaction |
SHR: Spontaneously Hypertensive Rats. Data from an in vivo study on a model of central nervous system injury. nih.gov
Oxidative Stress and Inflammation Models
The primary mechanism of action for thioctic acid across various preclinical models is its potent antioxidant activity. tandfonline.comresearchgate.net Both thioctic acid and its reduced form, dihydrolipoic acid (DHLA), act as powerful free radical scavengers. tandfonline.com This activity has been demonstrated directly in animal models. For example, in spontaneously hypertensive rats, a model of increased systemic oxidative stress, treatment with (+)-thioctic acid significantly decreased plasma levels of thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation. nih.gov In addition to its antioxidant effects, thioctic acid has shown anti-inflammatory properties, which may be mediated through the regulation of the NF-κB signaling pathway. researchgate.net
Wound Healing and Tissue Repair Models Utilizing this compound Formulations
Formulations containing thioctic acid have shown promise in accelerating tissue repair. In a study using a diabetic rat model, a nanoconjugate of thioctic acid and glatiramer acetate, termed "thioctamer," was evaluated for its efficacy in expediting wound healing. The results were significant: by day 10, wounds treated with the thioctamer preparation showed nearly complete healing (95.6 ± 8.6% wound contraction). This was substantially more effective than treatment with thioctic acid alone (56.5 ± 5.8%) or glatiramer acetate alone (62.6 ± 7.1%). Histological analysis confirmed a higher healing rate in the thioctamer group, with the wound surface almost fully protected by regenerated epithelium and few inflammatory cells present.
Ischemic Stroke and Traumatic Brain Injury Models
The neuroprotective effects of thioctic acid are relevant to models of acute brain injury such as ischemic stroke and traumatic brain injury, where oxidative stress plays a significant role in the pathophysiology of ischemia-reperfusion injury. nih.gov Preclinical research using spontaneously hypertensive rats (SHR) as a model of brain vascular injury provides indirect evidence for its potential benefit. nih.gov In this model, treatment with (+)-thioctic acid mitigated key markers of brain damage, including astrogliosis and neuronal damage. nih.gov By countering oxidative stress and reducing the cellular markers of injury in the central nervous system, thioctic acid demonstrates a potential mechanism for protecting brain tissue following ischemic or traumatic events. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Characterization
Preclinical studies have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of thioctic acid.
Pharmacokinetics: Thioctic acid is rapidly absorbed after oral administration, with studies in healthy volunteers showing a time to maximum plasma concentration (Tmax) of approximately 0.75 hours. frontiersin.org Its bioavailability can be significantly influenced by the formulation; liquid solutions have been shown in rat models to achieve a much higher maximum plasma concentration (Cmax) compared to solid tablet forms, suggesting that solubility is a critical factor for absorption. mattioli1885journals.com Thioctic acid is amphiphilic and can cross the blood-brain barrier. mattioli1885journals.comjuniperpublishers.commims.com
Pharmacokinetic studies also highlight the importance of its stereochemistry. The R-(+)-enantiomer is the more biologically active form, and its Cmax has been reported to be 40–50% higher than that of the racemic mixture when administered at the same dose. nih.govfrontiersin.org
Table 4: Pharmacokinetic Parameters of R-(+)-Thioctic Acid in Rats (Oral Administration)
| Formulation | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) |
| Solid (Tablet) | Lower | Lower |
| Liquid Solution | Higher | Higher |
Data synthesized from a comparative pharmacokinetic study in male Sprague-Dawley rats. mattioli1885journals.com
Pharmacodynamics: The pharmacodynamic effects of thioctic acid are closely linked to its antioxidant properties. A direct relationship has been observed between its plasma concentrations and its accumulation in cells, such as erythrocytes, where it can exert its antioxidant effects by regenerating glutathione. researchgate.net This link between plasma levels and cellular activity is crucial for its therapeutic efficacy. juniperpublishers.com Preclinical models have demonstrated a clear dose-response relationship for its biological activity. In a rat model of neuropathy, the R-(+)-enantiomer produced the same analgesic effect as the racemic mixture but at half the dose, confirming its greater potency. nih.gov This demonstrates a direct link between the concentration of the active enantiomer and the therapeutic outcome.
In Vivo Absorption and Disposition Studies in Animal Models
Detailed pharmacokinetic studies specifically on this compound in animal models are not extensively available in the public domain. However, research on its active moiety, thioctic acid (alpha-lipoic acid or ALA), provides significant insights into its in vivo absorption and disposition.
Studies in rats have demonstrated enantioselective pharmacokinetics of alpha-lipoic acid. Following oral administration of a racemic mixture, the R-enantiomer (R-ALA), which is the biologically active form, generally shows a higher plasma concentration and area under the plasma concentration-time curve (AUC) compared to the S-enantiomer (S-ALA) mdpi.com. This suggests that the absorption and/or first-pass metabolism of the two enantiomers may differ. For instance, in one study, the AUC for R-ALA was approximately 1.26 times higher than that of S-ALA after oral administration in rats mdpi.com. However, after intravenous administration, the pharmacokinetic profiles of the two enantiomers were not significantly different, indicating that the clearance of both forms is similar mdpi.com. This suggests that the observed differences in plasma concentrations after oral administration are likely due to enantioselective absorption from the gastrointestinal tract and/or differing hepatic availability mdpi.com.
The formulation of thioctic acid can also influence its absorption. Liquid formulations have been shown to improve pharmacokinetic parameters such as maximum plasma concentration (Cmax), AUC, and the time to reach maximum concentration (Tmax) when compared to solid tablet forms mattioli1885journals.com. This is attributed to better solubility and stability in the gastric environment mattioli1885journals.com.
The distribution of thioctic acid is extensive due to its amphiphilic nature, allowing it to penetrate both aqueous and lipid environments, including the central nervous system mattioli1885journals.com.
| Parameter | R-ALA | S-ALA |
|---|---|---|
| AUC (Area Under the Curve) | ~1.26 times higher | Baseline |
| Cmax (Maximum Plasma Concentration) | Higher | Lower |
Elucidation of Dose-Response Relationships in Preclinical Efficacy Studies
Preclinical studies have investigated the dose-response relationship of thioctic acid and its salts in various animal models, particularly in the context of neuropathy and oxidative stress.
In a study using a rat model of sciatic nerve compression, the effects of different doses of thioctic acid were evaluated. Treatment with racemic (+/-)-thioctic acid at a dose of 250 μmol·kg⁻¹·die⁻¹ resulted in a significant increase in the pain threshold of the affected paw frontiersin.org. Interestingly, a lower dose of the (+)-thioctic acid enantiomer (125 μmol·kg⁻¹·die⁻¹) produced a similar beneficial effect, suggesting that the dextrorotatory enantiomer is primarily responsible for the analgesic action frontiersin.org. A lower dose of the racemic mixture (125 μmol·kg⁻¹·die⁻¹) also showed a significant, albeit smaller, improvement in pain sensitization frontiersin.org.
Another study in a rat model of mild diabetes investigated the effects of a high dose of alpha-lipoic acid (100 mg/kg, administered intraperitoneally five times a week) on diabetic neuropathy researchgate.net. This high-dose treatment demonstrated a significant improvement in motor nerve conduction velocity after 8 weeks of administration researchgate.net.
Toxicity studies have also provided insights into the dose-dependent effects of thioctic acid isoforms. In a subchronic toxicity study in rats, various doses of racemic thioctic acid and its enantiomers, including the tromethamine salt of the (+)-enantiomer, were administered. At doses of 360 and 480 µmol/kg, all isoforms induced a significant increase in falls from a rotating rod two hours after injection, indicating a dose-dependent effect on motor coordination nih.gov.
| Compound | Dose (μmol·kg⁻¹·die⁻¹) | Effect on Pain Threshold |
|---|---|---|
| (+/-)-Thioctic Acid | 250 | Significant Increase |
| (+/-)-Thioctic Acid | 125 | Significant but Lower Increase |
| (+)-Thioctic Acid | 125 | Significant Increase (similar to 250 μmol·kg⁻¹·die⁻¹ of racemate) |
Clinical Research and Translational Implications of Thioctate Trometamol
Randomized Controlled Trials and Meta-Analyses on Specific Conditions
Efficacy Assessments in Diabetic Neuropathy Symptomatology
Thioctate trometamol has been extensively studied for the management of diabetic peripheral neuropathy, a common complication of diabetes characterized by pain, paresthesia, and numbness. smolecule.comdiabetesjournals.org
A 2017 meta-analysis of randomized controlled trials concluded that treatment with this compound improved symptoms such as pain, burning sensations, and numbness in patients with diabetic neuropathy when compared to a placebo. smolecule.com Another meta-analysis of four randomized controlled trials (RCTs) focusing on intravenous administration of alpha-lipoic acid at a daily dose of 600 mg over three weeks showed a significant and clinically meaningful reduction in neuropathic pain. nih.govresearchgate.net
Several clinical trials have provided evidence for its efficacy. The Alpha-Lipoic Acid in Diabetic Neuropathy (ALADIN) I, SYDNEY, and SYDNEY 2 trials all demonstrated significant improvements in neuropathic symptoms with this compound treatment. dovepress.com A two-central, randomized, single-blind, placebo-controlled study involving 40 patients with non-insulin-dependent diabetes and symptomatic diabetic neuropathy found that intravenous infusion of the trometamol salt of thioctic acid for three weeks led to symptomatic improvement in 97.5% of patients, with a significant reduction in the diabetic neuropathy score. nih.gov In contrast, the response rate in the placebo group was 40%. nih.gov
The Total Symptom Score (TSS), a measure of the severity and frequency of neuropathic symptoms like pain, burning, paresthesia, and numbness, has been a primary outcome in many of these trials. nih.govnjmonline.nlmdpi.com A meta-analysis of six RCTs revealed that alpha-lipoic acid administration led to significantly more favorable TSS outcomes compared to the control group. mdpi.com However, another review pointed out that while many studies showed an average 50% reduction in TSS, the reduction was often less than the clinically relevant threshold of 30% when compared to the control group, as the placebo group also experienced a decrease in TSS. njmonline.nl
Long-term studies have also been conducted. The ALADIN II trial, a two-year multicenter, randomized, double-blind, placebo-controlled study, found that in a subgroup of patients, this compound had a beneficial effect on several attributes of nerve conduction, including sural sensory nerve conduction velocity (SNCV) and sensory nerve action potential (SNAP). nih.govvarsal.com.cn The Neurological Assessment of Thioctic Acid in Diabetic Neuropathy (NATHAN) 1 trial, a four-year study, showed that while the primary composite endpoint was not met, treatment with alpha-lipoic acid did result in a clinically meaningful improvement and prevention of progression of neuropathic impairments as measured by the Neuropathy Impairment Score (NIS) and NIS-Lower Limbs (NIS-LL). nih.gov
Table 1: Summary of Key Clinical Trials on this compound in Diabetic Neuropathy
| Trial Name | Duration | Key Findings | Citation(s) |
|---|---|---|---|
| ALADIN I | 3 weeks | Significant improvement in neuropathic symptoms. | dovepress.com |
| ALADIN II | 2 years | Beneficial effect on nerve conduction attributes in a subgroup of patients. | nih.govvarsal.com.cn |
| SYDNEY | 3 weeks | Significant reduction in neuropathic symptoms with intravenous administration. | dovepress.com |
| SYDNEY 2 | 5 weeks | Oral administration showed benefits in symptoms and signs of diabetic sensorimotor polyneuropathy. | dovepress.com |
| NATHAN 1 | 4 years | Improved and prevented progression of neuropathic impairments (NIS and NIS-LL). | nih.gov |
| Russian Two-Central Study | 3 weeks | Symptomatic improvement in 97.5% of patients receiving intravenous this compound. | nih.gov |
Studies in General Peripheral Neuropathies
Beyond diabetic neuropathy, research suggests that this compound may offer benefits for other forms of peripheral neuropathy. smolecule.com A 2018 review article concluded that it could be a potential treatment option for painful diabetic neuropathy and some other types of peripheral neuropathy, although more research is needed to confirm its effectiveness. smolecule.com The underlying mechanism is thought to be its ability to mitigate oxidative stress, a factor implicated in various neuropathies. diabetesjournals.org
Investigations in Non-alcoholic Fatty Liver Disease
Some studies have explored the potential of this compound in improving liver function in patients with non-alcoholic fatty liver disease (NAFLD), but the evidence is still emerging. smolecule.com A systematic review that included in vitro, animal, and human studies suggested that alpha-lipoic acid might improve body weight, insulin (B600854) resistance, inflammatory status, oxidative stress, and ultimately relieve NAFLD. pasteur.ac.ir
One randomized, double-blind, placebo-controlled clinical trial investigated the effects of alpha-lipoic acid supplementation in obese patients with NAFLD. nih.gov The results showed a significant decrease in serum interleukin-6 (IL-6) and a significant increase in serum adiponectin levels in the alpha-lipoic acid group compared to the placebo group. nih.gov Another randomized, placebo-controlled, open-label, prospective clinical trial (the VAIN trial) demonstrated that daily treatment with alpha-lipoic acid and vitamin E, alone or in combination, was effective for patients with NAFLD and non-alcoholic steatohepatitis (NASH), showing improvements in inflammatory cytokine levels and steatosis scores. scirp.org
Clinical Trials for Cognitive Decline and Age-Related Dementia
The potential neuroprotective effects of this compound have led to investigations into its role in managing cognitive decline and age-related dementia, such as Alzheimer's disease. smolecule.comgoogle.com The compound is known to interact with amyloid-beta proteins, which are implicated in the pathology of Alzheimer's disease. smolecule.com
While research in this area is ongoing, current evidence is considered inconclusive, and further studies are needed. smolecule.com The development of disease-modifying treatments for Alzheimer's is a significant challenge, and various therapeutic approaches are being explored. nih.govnih.gov Clinical trials for mild cognitive impairment (MCI), a condition that can progress to dementia, have investigated various agents, including antioxidants. nih.gov However, many of these trials have not yet yielded definitive positive results. nih.gov
Research in Burning Mouth Syndrome
Burning mouth syndrome (BMS) is a chronic pain condition with neuropathic features. nih.gov Alpha-lipoic acid, as the trometamol salt of thioctic acid, has been studied as a potential treatment due to its antioxidant and neuroprotective properties. connectjournals.comnih.govexodontia.info
A controlled open trial examined the effect of alpha-lipoic acid on the symptomatology of BMS and found significant improvements in up to two-thirds of patients receiving the treatment, compared to about 15% in the placebo group. nih.gov Another double-blind, controlled study involving 60 patients with constant BMS reported a significant symptomatic improvement with alpha-lipoic acid compared to placebo after two months, with the improvement maintained in over 70% of patients at a one-year follow-up. nih.govresearchgate.net
However, the results from various studies have been mixed. While some initial studies reported significant improvements, more recent controlled studies have not consistently confirmed these beneficial results. jcda.ca One study found that a daily dose of 600 mg of alpha-lipoic acid for two months resulted in a decrease in burning sensation in 55% of treated patients. connectjournals.com Combination therapy with psychotherapy has also been explored, with one study showing significant improvement when alpha-lipoic acid was combined with psychotherapy. exodontia.info
Table 2: Selected Studies on this compound in Burning Mouth Syndrome
| Study Design | Number of Patients | Key Findings | Citation(s) |
|---|---|---|---|
| Controlled Open Trial | 42 | Significant improvement in symptomatology in up to two-thirds of patients. | nih.gov |
| Double-Blind, Controlled Study | 60 | Significant symptomatic improvement compared to placebo after 2 months, maintained at 1 year. | nih.govresearchgate.net |
| Study by López-D'alessandro and Escovich | 20 | 55% of patients treated with 600 mg/day experienced a decrease in burning sensation. | connectjournals.com |
| Combination Therapy Trial | Not specified | Significant improvement when combined with psychotherapy. | exodontia.info |
Studies in Diabetic Encephalopathy and Brain Ischemia
The neuroprotective properties of this compound have also prompted research into its potential application in diabetic encephalopathy and brain ischemia. researchgate.net Oxidative stress is a key factor in the pathogenesis of these conditions, and the antioxidant effects of this compound are thought to be beneficial. researchgate.net
In experimental diabetic neuropathy, treatment with thioctic acid has been shown to prevent or improve diabetes-induced neurovascular and metabolic abnormalities. nih.gov While direct clinical trial data on this compound specifically for diabetic encephalopathy and brain ischemia is limited in the provided context, its known mechanisms of action, such as protecting neuronal cells from oxidative damage, suggest a potential therapeutic role that warrants further investigation. smolecule.com
Efficacy in Renal Disease Contexts
This compound, the tromethamine salt of thioctic acid (alpha-lipoic acid), has been investigated for its potential therapeutic benefits in the context of renal diseases, particularly diabetic nephropathy. The underlying rationale for its use stems from its potent antioxidant properties, which may counteract the oxidative stress implicated in the pathogenesis of diabetic complications.
Research has explored the role of thioctic acid in mitigating the progression of diabetic neuropathy, a related complication. The ALADIN II trial, a two-year multicenter, randomized, double-blind, placebo-controlled study, involved patients with diabetic polyneuropathy who were initially treated with an intravenous infusion of the trometamol salt of thioctic acid before transitioning to oral therapy. tandfonline.com While the primary focus was on neuropathy, such studies provide a basis for exploring efficacy in other microvascular complications like nephropathy.
Clinical investigations into diabetic nephropathy have also been undertaken. One study protocol outlines the use of oral alpha-lipoic acid in pediatric patients with diabetic nephropathy to assess its effects. panfoundation.org Another clinical study evaluated the combination of alprostadil (B1665725) with alpha-lipoic acid for treating erectile dysfunction in patients with type 2 diabetes, a condition often co-existing with other microvascular issues like nephropathy. scienceopen.com The efficacy of the intravenous administration of the trometamol salt of thioctic acid has been specifically noted in the context of diabetic neuropathy, suggesting potential systemic benefits that could translate to renal protection. njmonline.nl
The table below summarizes findings from studies investigating the use of alpha-lipoic acid (thioctic acid), the active component of this compound, in diabetes-related complications.
Interactive Data Table: Research on Alpha-Lipoic Acid in Diabetic Complications
| Study/Trial | Condition | Key Findings/Endpoints | Relevance to Renal Disease |
|---|---|---|---|
| ALADIN II Trial | Diabetic Polyneuropathy | Investigated long-term response to thioctic acid (trometamol salt used initially). tandfonline.com | Explores efficacy in a related diabetic microvascular complication, suggesting a potential mechanism of action (antioxidant) relevant to diabetic nephropathy. |
| Pediatric Trial (Protocol) | Diabetic Nephropathy | Designed to assess the effect of oral alpha-lipoic acid on pediatric patients with diabetic nephropathy. panfoundation.org | Direct investigation into the efficacy of alpha-lipoic acid in a renal disease context. |
| Strokov, et al. (1999) | Diabetic Neuropathy | Noted the efficacy of intravenous trometamol salt of thioctic acid. njmonline.nl | Highlights the activity of the specific salt form in a systemic diabetic complication. |
Advanced Clinical Trial Design Methodologies Applied to this compound Research
To rigorously evaluate the therapeutic potential of this compound, particularly in complex conditions like renal disease, advanced clinical trial designs are essential. These methodologies aim to enhance efficiency, improve the quality of evidence, and accelerate the drug development process.
Parallel Group Design: This is a common study design where two or more groups of participants are treated simultaneously. lindushealth.comcreative-biolabs.com In a trial for this compound, participants would be randomly assigned to receive either the investigational drug, a placebo, or a standard-of-care treatment for the duration of the study. creative-biolabs.comlilly.com This design is straightforward and widely applicable, especially for studies with long-term endpoints like the progression of chronic kidney disease, where carryover effects from treatments would be a concern. creative-biolabs.comanatomisebiostats.com
Crossover Design: In a crossover trial, each participant receives all treatments in a sequential order, often with a "washout" period in between to prevent the effects of one treatment from carrying over to the next. lilly.comnih.gov This design is highly efficient as each participant serves as their own control, which reduces inter-subject variability and typically requires a smaller sample size. lilly.comanatomisebiostats.comnih.gov For this compound, a crossover design could be suitable for studying short-term surrogate endpoints in renal disease, such as changes in biomarkers of oxidative stress or renal function, provided the condition is stable and the treatment effects are not permanent. oup.combmj.com
Adaptive Designs: An adaptive clinical trial design allows for prospectively planned modifications to the study based on accumulating data from subjects within that trial. nih.govallucent.comefpia.eu These adaptations can include sample size re-estimation, dropping ineffective treatment arms, or focusing on specific patient subgroups. nih.govnoymed.com For this compound research, an adaptive dose-finding study could efficiently identify the optimal dose for renal protection, potentially reducing the time and resources needed for development. allucent.comppd.com This flexibility makes trials more efficient and increases the likelihood of success. nih.gov
Enrichment Designs: Enrichment is a strategy that involves the prospective use of patient characteristics to select a study population in which a drug effect is more likely to be demonstrated. efpia.eucytel.comfda.gov Patients can be selected based on prognostic factors (high risk of disease progression) or predictive biomarkers (likely to respond to the drug's mechanism). cytel.comsapient.bioatsjournals.org In a this compound trial for diabetic nephropathy, an enrichment strategy might involve enrolling only patients with high levels of specific oxidative stress biomarkers, thereby targeting the population most likely to benefit from its antioxidant properties and increasing the trial's efficiency. sapient.bionih.gov
Master protocols are innovative designs that use a single overarching protocol to answer multiple questions, enhancing trial efficiency. sanogenetics.comnih.gov
Basket Trials: A basket trial evaluates a single targeted therapy across multiple diseases that share a common molecular alteration or characteristic. sanogenetics.comresearchgate.netmedpath.com this compound could be studied in a basket trial targeting various conditions linked by a common mechanism, such as oxidative stress (e.g., diabetic nephropathy, diabetic neuropathy, and certain cardiovascular diseases). nih.gov
Umbrella Trials: An umbrella trial evaluates multiple targeted therapies in a single disease population. researchgate.netmedpath.comresearchgate.net In the context of diabetic kidney disease, an umbrella trial could test this compound alongside other novel therapeutic agents (e.g., anti-inflammatories, SGLT2 inhibitors) in different arms of the same trial. nih.gov
Platform Trials: Platform trials are perpetual and open-ended studies that allow for multiple therapies to be evaluated in a single disease. sanogenetics.comresearchgate.net Ineffective treatment arms can be dropped and new ones can be added as they become available, making this a highly adaptive and efficient framework for long-term disease research. sanogenetics.comresearchgate.net
Randomization: This is the process of assigning participants to treatment groups by chance, rather than by choice. pubrica.comresearchgate.net Randomization is a cornerstone of the randomized controlled trial (RCT) and is crucial for preventing selection bias, ensuring that the groups are comparable at the start of the study. pubrica.comgreenlight.guru Techniques include simple randomization, block randomization (to ensure equal group sizes), and stratified randomization (to balance key prognostic factors like age or disease severity across groups). greenlight.gurunih.gov
Blinding: Blinding (or masking) is the practice of preventing study participants, investigators, and/or assessors from knowing which treatment is being administered. pubrica.comanjusoftware.com This minimizes performance and detection biases that can arise from the expectations of those involved. castoredc.comjvascbras.org A double-blind trial, where neither the participants nor the investigators know the treatment allocation, is considered the gold standard for eliminating subjective bias in assessing outcomes. castoredc.comlhsi.net The ALADIN II trial, for instance, was a randomized, double-blind study, highlighting the application of these principles in research on thioctic acid. tandfonline.com
Isobolographic Analysis: This is a specific pharmacological method used to evaluate the interactions between two or more drugs when administered in combination. frontiersin.orgnih.govjpccr.eu By plotting the doses of individual drugs required to produce a certain effect against the combination doses that produce the same effect, an isobologram can determine if the interaction is synergistic (the combined effect is greater than the sum of individual effects), additive (the effect is as expected), or antagonistic (the effect is less than the sum). frontiersin.orgjpccr.euoncolines.com In research involving this compound, isobolographic analysis would be a valuable preclinical or early-phase clinical tool to assess its potential synergy when combined with standard-of-care medications for renal disease, potentially justifying lower doses or predicting enhanced efficacy. nih.govjpccr.eu
Translational Challenges and Research Gaps
The journey of this compound from a promising preclinical candidate to a clinically effective therapeutic agent is fraught with challenges. These hurdles span from fundamental biological discrepancies between animal models and human pathology to practical issues in clinical trial design and data interpretation. Addressing these gaps is crucial for optimizing the therapeutic potential of this compound.
Bridging Promising Preclinical Efficacy to Successful Human Outcomes
A significant challenge in the clinical development of this compound lies in translating its robust efficacy, observed in preclinical models, to comparable success in human clinical trials. Preclinical studies, often conducted in rodent models of diabetic neuropathy, have demonstrated the potent antioxidant and neuroprotective effects of thioctic acid. mdpi.comresearchgate.net However, the translation of these findings to human patients has not always been straightforward.
Several factors may contribute to this translational gap. The pathophysiology of diabetic neuropathy in humans is complex and multifactorial, involving metabolic, vascular, and inflammatory pathways that may not be fully recapitulated in animal models. Furthermore, the duration and progression of the disease in humans are considerably longer and more variable than in preclinical models.
Recent research has highlighted the potential of the dextrorotatory (+) enantiomer of thioctic acid, which is the form present in this compound, as being more effective than the racemic mixture. mdpi.com Preclinical and some clinical evidence suggest that (+) thioctic acid may offer comparable efficacy at a lower dose than the racemic form, potentially reducing the risk of adverse effects. mdpi.com This underscores the importance of focusing on the specific enantiomer in future research to bridge the efficacy gap.
Table 1: Key Considerations in Translating Preclinical Findings to Clinical Practice
| Factor | Preclinical Model Characteristics | Human Disease Complexity | Translational Implication for this compound |
|---|---|---|---|
| Pathophysiology | Often focused on specific, induced mechanisms of nerve damage. | Multifactorial, involving metabolic, vascular, and inflammatory components. | Need for clinical trials that account for the diverse pathological mechanisms in human diabetic neuropathy. |
| Disease Progression | Relatively short-term and controlled. | Chronic, progressive, and highly variable among individuals. | Long-term clinical studies are essential to evaluate the sustained efficacy of this compound. |
| Compound Form | Studies may use racemic mixtures or individual enantiomers. | The specific enantiomer, R-(+)-alpha-lipoic acid, is the active form. | Clinical development should focus on the R-(+)-alpha-lipoic acid tromethamine salt to maximize efficacy. researchgate.net |
Addressing Formulation-Related Discrepancies in Clinical Efficacy Data
Discrepancies in clinical efficacy data for thioctic acid can often be attributed to variations in formulation. The bioavailability and, consequently, the therapeutic effect of thioctic acid are significantly influenced by its formulation. This compound, the tromethamine salt of R-(+)-alpha-lipoic acid, was developed to improve the solubility and absorption of the active compound. nih.govgoogle.com
Oral formulations of thioctic acid can have variable gastrointestinal absorption, which is further affected by the presence of food. nih.gov This variability can lead to inconsistent plasma concentrations and may explain some of the mixed results observed in clinical trials using oral formulations. Intravenous administration, on the other hand, ensures complete bioavailability and has consistently demonstrated significant improvements in neuropathic symptoms and nerve function in short-term studies. nih.govnjmonline.nlresearchgate.net
The ALADIN II trial, a two-year multicenter, randomized, double-blind, placebo-controlled study, initially administered a trometamol salt solution of thioctic acid intravenously for five days before transitioning to oral treatment. tandfonline.com While the study showed some beneficial effects on nerve conduction, the long-term outcomes highlighted the challenges of maintaining efficacy with oral formulations. tandfonline.com These findings emphasize the critical need to develop oral formulations with improved and more consistent bioavailability to match the efficacy observed with intravenous administration.
Future research should focus on advanced formulation strategies, such as novel drug delivery systems, to enhance the oral bioavailability of this compound. This could include the use of emulsifiers or other excipients to improve dissolution and absorption, thereby ensuring more predictable and sustained therapeutic levels of the drug. google.com
Methodological Considerations for Robust Clinical Evidence Generation
The generation of robust clinical evidence for this compound is contingent on well-designed clinical trials with rigorous methodology. Several key considerations are crucial for ensuring the validity and generalizability of trial results.
Randomized controlled trials (RCTs) are considered the gold standard for establishing therapeutic efficacy. nih.gov For this compound, several RCTs have been conducted, particularly in the context of diabetic neuropathy. nih.govtandfonline.com However, the quality and design of these trials can vary, impacting the strength of the evidence. Important methodological aspects include adequate randomization, blinding of participants and investigators, and the use of appropriate control groups. nih.gov
The choice of primary outcome measures is also critical. In studies of diabetic neuropathy, the Total Symptom Score (TSS) has been a commonly used primary endpoint to assess neuropathic pain. njmonline.nl However, a clinically relevant reduction in TSS should be the goal, and some studies have shown that while statistically significant, the improvement may not always reach the threshold for clinical relevance when compared to placebo. njmonline.nl Objective measures of nerve function, such as nerve conduction studies, provide valuable complementary data. nih.govtandfonline.com
Furthermore, the patient population included in clinical trials should be well-defined and representative of the target population. Broadening inclusion criteria in later-phase trials can enhance the generalizability of the findings to real-world clinical practice. nih.gov The use of real-world evidence (RWE) can also supplement data from traditional RCTs, providing insights into the long-term effectiveness and safety of this compound in diverse patient populations and healthcare settings. cda-amc.ca Modernizing clinical trial design, for instance by incorporating adaptive designs and digital health technologies, can also make trials more efficient and less burdensome for participants. fda.govct-toolkit.ac.uk
Table 2: Methodological Pillars for High-Quality Clinical Trials of this compound
| Methodological Aspect | Key Considerations | Rationale |
|---|---|---|
| Trial Design | Randomized, double-blind, placebo-controlled. nih.gov | Minimizes bias and provides the highest level of evidence for efficacy. |
| Outcome Measures | Combination of subjective (e.g., TSS) and objective (e.g., nerve conduction velocity) endpoints. nih.govnjmonline.nltandfonline.com | Provides a comprehensive assessment of treatment benefit. |
| Patient Population | Clearly defined inclusion/exclusion criteria, representative of the target disease population. nih.gov | Ensures the relevance and generalizability of the trial results. |
| Statistical Analysis | Pre-specified analysis plan, appropriate sample size calculation. | Ensures the statistical validity and power of the study. |
| Long-term Follow-up | Assessment of sustained efficacy and safety over an extended period. | Important for chronic conditions like diabetic neuropathy. |
Transparency and Data Sharing in Clinical Research
Transparency and data sharing are fundamental to the integrity and advancement of clinical research. In the context of this compound, as with all therapeutic agents, open access to clinical trial data is essential for independent verification of results, fostering collaboration, and maximizing the value of the research conducted.
Regulatory bodies and industry organizations are increasingly advocating for greater transparency in clinical research. scto.chincyte.comvantive.comefpia.eu This includes the public registration of all clinical trials in registries such as ClinicalTrials.gov before the enrollment of the first patient. incyte.com Following trial completion, the summary of results should be posted on these registries, regardless of the outcome. incyte.comvantive.com
Furthermore, the publication of trial results in peer-reviewed journals is a crucial step in disseminating findings to the broader scientific and medical communities. vantive.com There is a growing movement towards making individual participant data (IPD) from clinical trials available to qualified researchers upon reasonable request. vantive.comefpia.eu Sharing IPD allows for re-analysis and meta-analyses, which can generate new insights and strengthen the evidence base for a particular intervention.
For this compound, increased transparency and data sharing would allow for a more comprehensive understanding of its efficacy and safety profile across different patient populations and trial designs. It would also help to identify research gaps and inform the design of future studies. While challenges related to patient privacy and data security exist, robust data sharing platforms and agreements can help to mitigate these risks. efpia.eu Studies have shown that larger pharmaceutical companies tend to be more transparent in their data sharing practices compared to smaller companies, highlighting a need for greater consistency across the industry. nih.gov
Advanced Methodologies in Thioctate Trometamol Research
Spectroscopic and Structural Characterization Techniques
Spectroscopic methods are fundamental in verifying the molecular structure of thioctate trometamol and its derivatives, ensuring identity, purity, and providing clues about molecular conformation and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like thioctic acid and its derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
In the ¹H NMR spectrum of alpha-lipoic acid, specific proton signals confirm the molecule's structure. A characteristic multiplet observed in the range of 3.58-3.61 ppm is indicative of the α-proton (the proton attached to the carbon bearing the dithiolane ring). researchgate.net Other signals corresponding to the protons in the pentanoic acid chain appear at distinct chemical shifts, allowing for a complete assignment of the proton environment. chemicalbook.com
Furthermore, solid-state ¹³C NMR has been used to study complexes of R(+)-α-lipoic acid. In one such study, the formation of a complex resulted in a noticeable upfield shift of the chemical signal for the carbonyl (C=O) carbon. nih.gov This shift provides clear evidence of the involvement of the carboxylic group in intermolecular interactions, a key aspect of forming the trometamol salt. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are also employed to establish ¹H-¹H and ¹H-¹³C correlations, respectively, which is crucial for definitively assigning all resonances and confirming the structure of new derivatives. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Alpha-Lipoic Acid Note: Chemical shifts (δ) are expressed in parts per million (ppm) and can vary based on the solvent and experimental conditions.
¹H NMR Data for Alpha-Lipoic Acid| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity Describes the splitting pattern of the NMR signal (e.g., s=singlet, t=triplet, m=multiplet). |
|---|---|---|
| -CH- (α to dithiolane) | ~3.58 - 3.61 | m |
| -CH₂- (adjacent to dithiolane) | ~3.10 - 3.20 | m |
| -CH₂- (α to COOH) | ~2.45 | t |
| Other -CH₂- chain protons | ~1.40 - 1.95 | m |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The FTIR spectrum of thioctic acid provides a molecular "fingerprint," confirming the presence of its key chemical bonds.
The spectrum prominently features a strong absorption band around 1717 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. researchgate.net The presence of a broad absorption in the region of 2500-3300 cm⁻¹ is typical for the O-H stretching of a hydrogen-bonded carboxylic acid. Additionally, peaks corresponding to the stretching of C-H bonds in methylene (B1212753) (-CH₂-) groups are observed around 2933 cm⁻¹. researchgate.net The vibrations associated with the sulfur atoms, which are critical to the molecule's function, are found at lower wavenumbers. Specifically, C-S stretching bands have been reported around 663 cm⁻¹, and the S-S stretching of the dithiolane ring appears near 457 cm⁻¹. researchgate.net Analysis of these specific bands allows researchers to confirm the integrity of the dithiolane ring and the carboxylic acid moiety.
Table 2: Key FTIR Absorption Bands for Thioctic Acid Note: Wavenumbers are expressed in reciprocal centimeters (cm⁻¹).
FTIR Data for Thioctic Acid| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group The specific group of atoms within the molecule responsible for the IR absorption. |
|---|---|---|
| O-H Stretch | ~2500 - 3300 (broad) | Carboxylic Acid |
| C-H Stretch | ~2933 | Methylene (-CH₂-) |
| C=O Stretch | ~1717 | Carboxylic Acid |
| C-S Stretch | ~663 | Thioether |
| S-S Stretch | ~457 | Disulfide |
Computational Chemistry and In Silico Approaches
Computational chemistry offers powerful predictive tools to investigate the electronic structure and reactivity of thioctic acid, providing a theoretical foundation for its observed antioxidant activity. These in silico methods can model reaction mechanisms and calculate energetic parameters that are difficult to measure experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has been successfully applied to study the antioxidant mechanisms of thioctic acid (and its reduced form, dihydrolipoic acid). nih.govresearchgate.net Free radical scavenging can occur through several pathways, primarily Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). etsu.edu
DFT calculations, using functionals like B3LYP, have shown that the preferred antioxidant mechanism for thioctic acid and its metabolites depends on the environment. nih.govnih.gov In nonpolar (vacuum or gas phase) environments, the HAT mechanism is favored. researchgate.net In this process, the antioxidant directly donates a hydrogen atom to a free radical. However, in polar media like water, which better mimics physiological conditions, the SPLET mechanism becomes the dominant pathway. nih.govnih.gov SPLET is a two-step process involving the initial deprotonation of the antioxidant followed by the transfer of an electron to the radical species.
To predict the dominant antioxidant mechanism, DFT is used to calculate key thermodynamic parameters. nih.gov
Bond Dissociation Enthalpy (BDE): This is the enthalpy change required to break a bond homolytically (A-H → A• + H•). A lower BDE for the S-H bond (in the reduced form, dihydrolipoic acid) indicates a greater ease of donating a hydrogen atom, favoring the HAT mechanism. nih.govresearchgate.net Computational studies on dihydrolipoic acid have calculated BDE values in the range of 85–87 kcal/mol. nih.gov
Ionization Potential (IP): This is the energy required to remove an electron from the antioxidant molecule. A lower IP facilitates the electron transfer step in the SPLET mechanism. nih.govresearchgate.net
Proton Dissociation Enthalpy (PDE): This parameter relates to the ease of proton removal from the antioxidant. A lower PDE favors the initial deprotonation step of the SPLET mechanism. This is closely related to Proton Affinity (PA), which is also calculated to assess this step. nih.govresearchgate.net
Electron Transfer Enthalpy (ETE): This describes the enthalpy change associated with the electron transfer step.
By comparing the values of these parameters, researchers can determine the most energetically favorable antioxidant pathway under different conditions. For thioctic acid's reduced form, calculations show that the parameters for SPLET are more favorable in polar solvents. nih.govnih.gov
Table 3: Calculated Thermodynamic Parameters for Dihydrolipoic Acid (DHLA) Antioxidant Activity Note: Values are illustrative and obtained from DFT calculations (B3LYP/6-311+G(3df,2p) level of theory). researchgate.net Units are in kcal/mol.
Thermodynamic Data for DHLA| Parameter Thermodynamic values indicating the favorability of different antioxidant reaction steps. | Calculated Value (kcal/mol) | Associated Mechanism |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | ~85 - 87 | Hydrogen Atom Transfer (HAT) |
| Adiabatic Ionization Potential (AIP) | ~120 (in water) | Single Electron Transfer (SET) |
| Proton Affinity (PA) | ~35 (in water) | Sequential Proton Loss Electron Transfer (SPLET) |
Global and local reactivity descriptors derived from DFT calculations provide further insight into the antioxidant capacity of thioctic acid.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron; a higher EHOMO value suggests a better electron donor. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. A smaller energy gap implies that the molecule is more reactive and can donate an electron more easily. semanticscholar.org Analysis of thioctic acid and its metabolites shows that the HOMO is primarily localized on the sulfur atoms, specifically the sulfhydryl (-SH) groups in the reduced form, identifying them as the most likely sites for electron-donating activity. nih.govnih.gov
Table 4: Chemical Compounds Mentioned
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivates
Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational and statistical approach employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.govplos.orgyoutube.com In the context of this compound, whose active component is thioctic acid (alpha-lipoic acid), QSAR modeling serves as a powerful predictive tool to guide the rational design of new derivatives with enhanced therapeutic properties, particularly antioxidant capacity. mdpi.com
The fundamental principle of QSAR is to correlate the physicochemical properties of a series of compounds with their experimentally determined biological activities. nih.gov These properties, known as molecular descriptors, are calculated from the molecular structure and quantify various electronic, steric, hydrophobic, and topological features. nih.govnih.gov By developing robust QSAR models, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.govsrmist.edu.in
For antioxidant compounds like thioctic acid, QSAR studies often identify several key descriptors that are crucial for activity. nih.govnih.gov These can include:
Lipophilicity (log P): This descriptor influences the compound's ability to cross cell membranes and reach its target site. nih.gov
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) can indicate the molecule's capacity to donate electrons, a key step in neutralizing free radicals. nih.gov
Hydrogen Bond Donors/Acceptors: The ability to form hydrogen bonds is critical for interactions with biological targets and can influence antioxidant mechanisms. nih.govnih.gov
Molecular Shape and Size (Steric Parameters): These properties determine how well the molecule fits into the active site of an enzyme or receptor. srmist.edu.in
Multiple Linear Regression (MLR) is a commonly used statistical method to generate the QSAR equation, which takes the form: Biological Activity = k1(descriptor1) + k2(descriptor2) + ... + C plos.orgnih.gov
The resulting models are rigorously validated to ensure their robustness and predictive power. nih.gov By analyzing the descriptors in a validated QSAR model, researchers can elucidate the specific structural features that enhance antioxidant potency. For instance, models might reveal that increased molecular polarity or a low number of double bonds are favorable for the antioxidant activity of thioctic acid derivatives. nih.gov This knowledge is then applied to computationally design novel structures with optimized characteristics, leading to the development of more effective therapeutic agents.
Table 1: Common Molecular Descriptors in QSAR for Antioxidants
| Descriptor Category | Specific Descriptor | Significance in Antioxidant Activity |
|---|---|---|
| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Influences membrane permeability and access to cellular compartments. nih.gov |
| Electronic | HOMO/LUMO Energy | Relates to the ability to donate or accept electrons for radical scavenging. nih.gov |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |
| Steric | Molar Refractivity / Verloop Parameters | Defines the volume and shape of the molecule, affecting receptor binding. srmist.edu.in |
| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |
| Physicochemical | Polar Surface Area (PSA) | Predicts transport properties and is related to hydrogen bonding capacity. nih.gov |
Analytical Techniques for Biological Sample Analysis
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective analytical technique used for the determination of electroactive compounds in complex biological matrices such as human plasma and urine. researchgate.netnih.govmdpi.com This method is particularly well-suited for profiling the metabolites of thioctic acid due to its ability to detect and quantify low concentrations of redox-active substances. researchgate.netnih.gov
The methodology involves a two-dimensional separation process. researchgate.net First, the sample is injected into an HPLC system, where the parent compound and its metabolites are separated based on their physicochemical properties (e.g., polarity, hydrophobicity) as they pass through a stationary phase, typically a reversed-phase C18 column. nih.gov Subsequently, the column eluent flows through an electrochemical detector containing a working electrode set at a specific potential. nih.govresearchgate.net Redox-active analytes, like thioctic acid and its metabolites, undergo oxidation or reduction at the electrode surface, generating an electrical signal that is proportional to their concentration. researchgate.net
This technique has been successfully validated for the simultaneous quantification of thioctic acid and its major metabolites. nih.gov The metabolic pathway of thioctic acid primarily involves β-oxidation of the pentanoic acid side chain and S-methylation of the dithiolane ring. HPLC-ECD allows for the effective resolution and detection of these metabolic products. nih.govthermofisher.com
Table 2: Major Metabolites of Thioctic Acid Identified by HPLC-ECD
| Metabolite Name | Metabolic Process | Biological Matrix |
|---|---|---|
| Bisnorlipoic Acid | β-oxidation | Plasma, Urine nih.gov |
| Tetranorlipoic Acid | β-oxidation | Plasma, Urine nih.gov |
| 6,8-bis(methylthio)octanoic acid | S-methylation, Ring cleavage | Plasma, Urine nih.gov |
| 4,6-bis(methylthio)hexanoic acid | β-oxidation, S-methylation | Plasma, Urine nih.gov |
| 2,4-bis(methylthio)butanoic acid | β-oxidation, S-methylation | Plasma, Urine nih.gov |
| Dihydrolipoic Acid (DHLA) | Reduction | Plasma, Cells thermofisher.com |
The sensitivity of the HPLC-ECD method allows for detection limits in the picogram per milliliter (pg/mL) range, making it suitable for pharmacokinetic studies that require tracking compound concentrations over time after administration. nih.gov The selectivity is achieved by carefully choosing the electrode potential to target the specific electrochemical properties of the analytes, thereby minimizing interference from other compounds in the biological sample. thermofisher.com
Biomarker Discovery and Validation
The therapeutic efficacy of this compound is closely linked to its potent antioxidant activity. Consequently, the evaluation of its effects in research and clinical settings relies heavily on the measurement of oxidative stress biomarkers. researchgate.net These biomarkers provide a quantifiable indication of the balance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. nih.gov
Key biomarkers used in this context include products of oxidative damage and the status of endogenous antioxidant systems.
Malondialdehyde (MDA): As a major end-product of polyunsaturated fatty acid peroxidation, MDA is one of the most widely used biomarkers to indicate the level of oxidative damage to cellular lipids. nih.govcellbiopharm.com Studies have shown that treatment with thioctic acid can significantly reduce elevated levels of MDA in various patient populations. science.gov
Antioxidant Enzymes: The body's primary enzymatic defense against ROS includes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen. Thioctic acid supplementation has been observed to increase SOD activity. nih.govwiadlek.pl
Catalase (CAT): Located primarily in peroxisomes, CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govwiadlek.pl Thioctic acid can help restore CAT activity under conditions of oxidative stress.
Glutathione Peroxidase (GPx): This enzyme detoxifies hydrogen peroxide and lipid peroxides by using reduced glutathione (GSH) as a cofactor. nih.govresearchgate.net Thioctic acid has been shown to increase the activity of GPx. science.gov
Table 3: Key Oxidative Stress Biomarkers Modulated by Thioctic Acid
| Biomarker | Function/Indication | Effect of Thioctic Acid Administration |
|---|---|---|
| Malondialdehyde (MDA) | Marker of lipid peroxidation nih.gov | Decreases levels science.gov |
| Superoxide Dismutase (SOD) | Antioxidant enzyme converting superoxide radicals researchgate.net | Increases activity nih.gov |
| Catalase (CAT) | Antioxidant enzyme decomposing hydrogen peroxide researchgate.net | Normalizes/Increases activity |
| Glutathione Peroxidase (GPx) | Antioxidant enzyme reducing hydroperoxides researchgate.net | Increases activity science.gov |
| Glutathione (GSH) | Major non-enzymatic antioxidant researchgate.net | Increases intracellular levels nih.gov |
Chronic oxidative stress is intrinsically linked to the activation of inflammatory pathways and the induction of apoptosis (programmed cell death). This compound's antioxidant properties extend to the modulation of these processes, which can be monitored through specific inflammatory and apoptotic biomarkers.
Inflammatory Biomarkers: Inflammation is often mediated by signaling molecules called cytokines. Thioctic acid has been shown to exert anti-inflammatory effects by modulating the expression of key pro-inflammatory cytokines. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine involved in systemic inflammation. nih.gov Elevated levels of TNF-α are associated with numerous inflammatory conditions, and studies indicate that thioctic acid can reduce its production. researchgate.netindexcopernicus.com
Interleukin-6 (IL-6): Another critical pro-inflammatory cytokine that plays a role in both acute and chronic inflammation. nih.govmdpi.com Thioctic acid has been demonstrated to lower circulating levels of IL-6. nih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that controls the expression of genes involved in the inflammatory response, including TNF-α and IL-6. mdpi.com The anti-inflammatory action of thioctic acid is partly attributed to its ability to inhibit the activation of the NF-κB signaling pathway. nih.gov
Apoptotic Biomarkers: Apoptosis is a tightly regulated process involving a cascade of specific proteins. An imbalance between pro-apoptotic and anti-apoptotic signals can lead to excessive cell death and tissue damage.
Bcl-2 Family Proteins: This family includes both anti-apoptotic members, such as Bcl-2 , and pro-apoptotic members, like Bax . mdpi.com The ratio of Bax to Bcl-2 is a critical determinant of cell fate. nih.gov Bcl-2 prevents apoptosis, while Bax promotes it. nih.govnih.gov Thioctic acid can modulate this balance to protect cells from apoptosis induced by oxidative stress.
Caspases: These are a family of cysteine proteases that act as the primary executioners of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov
Table 4: Inflammatory and Apoptotic Biomarkers
| Category | Biomarker | Role | Effect of Thioctic Acid Administration |
|---|---|---|---|
| Inflammatory | TNF-α | Pro-inflammatory cytokine nih.gov | Decreases levels researchgate.net |
| IL-6 | Pro-inflammatory cytokine nih.gov | Decreases levels nih.govresearchgate.net | |
| NF-κB | Transcription factor for inflammation mdpi.com | Inhibits activation nih.gov | |
| Apoptotic | Bcl-2 | Anti-apoptotic protein mdpi.com | Increases expression |
| Bax | Pro-apoptotic protein mdpi.com | Decreases expression | |
| Caspase-3 | Executioner enzyme of apoptosis mdpi.com | Inhibits activation |
This compound, via its active thioctic acid component, plays a significant role in cellular energy metabolism and can modulate key metabolic pathways. nih.gov As such, various metabolic biomarkers are utilized to assess its impact on conditions like metabolic syndrome, diabetes, and related disorders. nih.govmdpi.com
Biomarkers of Glucose Metabolism: Thioctic acid is widely studied for its effects on glucose homeostasis and insulin (B600854) sensitivity. nih.gov
Fasting Plasma Glucose (FPG): A primary measure of blood sugar control. Thioctic acid supplementation has been shown to significantly lower FPG levels in individuals with metabolic diseases. science.govnih.gov
Glycated Hemoglobin (HbA1c): Reflects average blood glucose levels over the preceding two to three months. A reduction in HbA1c is a key target in diabetes management, and studies have reported that thioctic acid can contribute to this goal. nih.govwebmd.com
HOMA-IR (Homeostatic Model Assessment for Insulin Resistance): An index calculated from FPG and fasting insulin levels to quantify insulin resistance. Thioctic acid can improve insulin sensitivity, leading to a decrease in the HOMA-IR score. nih.gov
Biomarkers of Lipid Metabolism: Dyslipidemia is a common feature of metabolic disorders. Thioctic acid can positively influence the lipid profile. nih.govresearchgate.net
Triglycerides (TG): Thioctic acid administration has been associated with a significant reduction in serum triglyceride levels. researchgate.netnih.gov
Total Cholesterol (TC) and LDL Cholesterol: Studies have demonstrated a decrease in total cholesterol and low-density lipoprotein (LDL) cholesterol following thioctic acid supplementation. researchgate.netnih.gov
Biomarkers of Sphingolipid Metabolism: Emerging research highlights the role of sphingolipids in the pathogenesis of insulin resistance and metabolic liver disease. mdpi.comnih.gov Thioctic acid has been shown to modulate the hepatic metabolism of these lipids.
Ceramides: These sphingolipids can accumulate in tissues and contribute to insulin resistance. Recent studies indicate that thioctic acid can alter the expression of enzymes in the sphingolipid pathway, leading to changes in the levels of sphinganine , dihydroceramides , and ceramides, which may protect against the progression of metabolic dysfunction. mdpi.com
Table 5: Key Metabolic Biomarkers
| Metabolic Pathway | Biomarker | Indication | Effect of Thioctic Acid Administration |
|---|---|---|---|
| Glucose Metabolism | Fasting Plasma Glucose (FPG) | Blood sugar control | Decreases levels science.govnih.gov |
| Glycated Hemoglobin (HbA1c) | Long-term glycemic control | Decreases levels nih.gov | |
| HOMA-IR | Insulin resistance | Decreases score nih.gov | |
| Lipid Metabolism | Triglycerides (TG) | Blood lipid levels | Decreases levels researchgate.netnih.gov |
| Total & LDL Cholesterol | Blood lipid levels | Decreases levels researchgate.netnih.gov | |
| Sphingolipid Metabolism | Ceramides / Sphinganine | Cellular signaling / Insulin resistance | Modulates levels mdpi.com |
Compound Name Reference
Pharmacogenomic and Personalized Medicine Research
The therapeutic efficacy of this compound, which contains the active moiety thioctic acid (alpha-lipoic acid), can be influenced by individual genetic variations. Pharmacogenomic research aims to elucidate these genetic determinants to pave the way for personalized medicine, where treatments are tailored to an individual's unique molecular profile for optimal outcomes.
Investigation of Genetic Variabilities Affecting this compound Response
Research into the pharmacogenomics of this compound is an emerging field, with studies beginning to identify specific genetic polymorphisms that may predict patient response. These investigations are crucial for understanding the inter-individual variability observed in clinical practice.
A key area of investigation involves genes that regulate inflammatory and antioxidant pathways, as these are central to the mechanism of action of thioctic acid. One notable study has explored the influence of microRNA (miRNA) polymorphisms on the therapeutic efficacy of lipoic acid in patients with type 2 diabetes mellitus (T2DM) and peripheral polyneuropathy.
MicroRNA-146a (miR-146a) Polymorphism:
A study focused on the miR-146a rs2910164 gene polymorphism in patients with T2DM-associated diabetic peripheral neuropathy (DPN) treated with lipoic acid. The findings indicated that this polymorphism significantly influences treatment outcomes. Specifically, individuals with the CC genotype of the rs2910164 polymorphism demonstrated a better clinical response to lipoic acid therapy. This was evidenced by greater improvements in nerve conduction velocities (both motor and sensory) compared to individuals with GG or GC genotypes. The study suggested that the CC genotype is associated with a lower susceptibility to DPN and a more favorable therapeutic response to lipoic acid.
| Genotype | Observed Clinical Outcome | Implication for this compound Therapy |
|---|---|---|
| CC | Best clinical treatment effect; higher motor and sensory nerve conduction velocities post-treatment. | Potentially more effective therapeutic response. |
| GC | Less effective treatment response compared to CC genotype. | May require alternative or adjunctive therapeutic strategies. |
| GG | Less effective treatment response compared to CC genotype. | May require alternative or adjunctive therapeutic strategies. |
Other Potential Genetic Variabilities:
While direct evidence for other specific gene polymorphisms affecting this compound response is still being established, several candidate genes are of significant interest based on the mechanism of action of thioctic acid. These include:
Nuclear factor erythroid 2-related factor 2 (NRF2): Thioctic acid is known to activate the NRF2 signaling pathway, which is a master regulator of the antioxidant response. mdpi.commdpi.com Genetic variations in the NFE2L2 gene (which encodes NRF2) could potentially alter the cellular antioxidant capacity and, consequently, the response to thioctic acid. nih.gov
Glutathione S-Transferases (GSTs): These enzymes are crucial for detoxification and combating oxidative stress. nih.gov Thioctic acid has been shown to increase the expression and activity of GSTs. nih.govresearchgate.net Polymorphisms in GST genes, such as GSTM1, GSTT1, and GSTP1, are known to affect an individual's ability to handle oxidative stress and could therefore modulate the efficacy of this compound. nih.govmdpi.com
Genes related to Diabetic Neuropathy Susceptibility: A number of genetic variants have been associated with an increased risk of developing diabetic neuropathy, including polymorphisms in genes such as angiotensin-converting enzyme (ACE), aldose reductase (AKR1B1), apolipoprotein E (APOE), methylenetetrahydrofolate reductase (MTHFR), endothelial nitric oxide synthase (NOS3), and vascular endothelial growth factor (VEGF). frontiersin.orgmdpi.com While not directly related to drug response, these genetic predispositions may interact with this compound therapy.
Strategies for Tailoring Interventions Based on Individual Molecular Profiles
The ultimate goal of pharmacogenomic research is to translate genetic findings into clinical practice through personalized medicine. nih.gov For this compound, this involves developing strategies to tailor interventions based on an individual's molecular profile, moving beyond a "one-size-fits-all" approach.
Genotype-Guided Patient Stratification:
Based on findings such as those related to the miR-146a polymorphism, a primary strategy would be to use genetic screening to stratify patients prior to initiating therapy. For instance, patients with diabetic neuropathy could be genotyped for rs2910164. Those with the favorable CC genotype might be identified as ideal candidates for standard this compound therapy. Conversely, patients with the GG or GC genotypes, who may have a suboptimal response, could be considered for alternative or combination therapies from the outset.
Development of Companion Diagnostics:
A more advanced strategy involves the development of companion diagnostic tests. These tests would analyze a panel of relevant genetic markers to predict an individual's likely response to this compound. Such a panel could include polymorphisms in miR-146a, NFE2L2, and various GST genes. The results would provide clinicians with a comprehensive molecular profile to guide therapeutic decisions.
Personalized Combination Therapies:
For individuals with molecular profiles predicting a weaker response to this compound monotherapy, personalized combination therapies could be devised. For example, a patient with a less active NRF2 pathway due to a specific genetic variant might benefit from co-administration of another NRF2-activating agent. Similarly, an individual with compromised GST activity might receive adjunctive therapies that support other antioxidant pathways.
Future Directions in Molecular Profiling:
Future research is likely to expand molecular profiling beyond genomics to include other "omics" data, such as transcriptomics, proteomics, and metabolomics. This multi-faceted approach would provide a more dynamic and comprehensive picture of an individual's health status and potential response to therapy. For example, analyzing the expression levels of NRF2-regulated genes or the metabolic footprint of oxidative stress could offer real-time insights into the effectiveness of this compound treatment and allow for timely adjustments.
Integrating these advanced methodologies will be instrumental in realizing the full potential of personalized medicine in the context of this compound therapy, ultimately leading to more effective and individualized patient care.
Future Research Directions and Emerging Paradigms for Thioctate Trometamol
Elucidation of Novel Molecular Targets and Unexplored Signaling Pathways
While the antioxidant and metabolic effects of thioctate trometamol are established, a deeper understanding of its molecular interactions is crucial for unlocking its full therapeutic potential. Current research indicates that its constituent, thioctic acid, interacts with key proteins and pathways, but these are likely not the complete picture. Future research should prioritize the identification of new molecular targets and the signaling cascades they modulate.
Studies have suggested that this compound's effects are linked to the insulin (B600854) signaling pathway and cellular protection mechanisms, including the modulation of the Amyloid Beta A4 Protein, which is relevant in Alzheimer's disease. smolecule.com An emerging area of interest is the NRF2 transcription factor pathway, a critical regulator of cellular antioxidant responses, which may be influenced by the compound. researchgate.net Future studies could use advanced molecular biology techniques to confirm and expand upon these findings. The objective is to move from a general understanding of its antioxidant activity to a precise map of its molecular footprint.
Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation
| Potential Target/Pathway | Rationale for Investigation | Potential Therapeutic Implication |
|---|---|---|
| NRF2 Pathway | Thioctic acid may activate NRF2, a master regulator of endogenous antioxidant defenses. researchgate.net | Enhanced cellular protection against oxidative stress in various neurodegenerative and metabolic diseases. |
| Mitochondrial Biogenesis | The compound is known to enhance mitochondrial function; exploring its influence on PGC-1α and other regulators of mitochondrial biogenesis is a logical next step. smolecule.com | Treatment of mitochondrial dysfunction-related disorders, including certain myopathies and age-related decline. |
| Inflammasome Signaling (e.g., NLRP3) | Given its anti-inflammatory potential, investigating its effect on inflammasome activation could reveal new mechanisms. | Management of chronic inflammatory diseases such as gout, atherosclerosis, and non-alcoholic fatty liver disease. |
| Sirtuin Pathways (e.g., SIRT1) | Sirtuins are key regulators of metabolism and aging. Thioctic acid's metabolic effects suggest a possible interaction. | Development of therapies for age-related metabolic disorders and promotion of healthy aging. |
Exploration of this compound in Emerging Disease Areas
Research into this compound has extended into several new therapeutic fields, although much of the current evidence remains preliminary. smolecule.com These emerging areas represent significant opportunities where the compound's unique properties could address unmet medical needs. Rigorous, well-designed studies are required to validate these potential applications.
Initial investigations have pointed towards benefits in non-alcoholic fatty liver disease (NAFLD) and cognitive decline, but more conclusive research is needed. smolecule.com Another promising application is in the treatment of burning mouth syndrome (BMS), which is considered a form of neuropathy. researchgate.net The established efficacy in diabetic polyneuropathy provides a strong basis for exploring its utility in other neuropathic conditions. smolecule.comresearchgate.net
Table 2: Emerging Therapeutic Areas for this compound
| Disease Area | Current Evidence Status | Future Research Focus |
|---|---|---|
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Preliminary studies suggest potential for improved liver function. smolecule.com | Large-scale clinical trials to confirm efficacy and understand the mechanism of action on hepatic steatosis and inflammation. |
| Cognitive Decline & Dementia | Explored as a potential therapy, but evidence is currently inconclusive. smolecule.com | Studies focusing on its effect on amyloid-beta modulation and neuroprotection in early-stage Alzheimer's disease or mild cognitive impairment. smolecule.com |
| Burning Mouth Syndrome (BMS) | Double-blind, controlled studies have shown symptomatic improvement, suggesting a neuropathic basis for the condition that the compound may address. researchgate.net | Larger, multi-center trials to establish standardized treatment protocols and long-term efficacy. |
| Wound Healing | Pre-clinical research on hydrogel formulations shows promise in accelerating wound repair, particularly in challenging environments like high altitudes. researchgate.netresearchgate.net | Translation of hydrogel technology into clinical studies for chronic and acute wound management. |
Development of Advanced Drug Delivery Systems and Innovative Formulation Strategies
The effectiveness of a therapeutic agent is often dependent on its formulation and delivery method. The development of the trometamol salt of thioctic acid was itself an innovation to improve solubility and reduce the esophageal irritation associated with the parent acid. google.com Future research is building on this by creating sophisticated drug delivery systems to enhance bioavailability, target specific tissues, and provide controlled release.
A particularly promising frontier is the development of this compound-based hydrogels. acs.org These materials have been engineered to be injectable, adhesive, and self-healing, making them suitable for applications such as wound dressings and tissue repair. researchgate.netresearchgate.netacs.org These advanced formulations could revolutionize the treatment of complex wounds by providing a physical barrier, promoting healing, and potentially delivering the active compound directly to the site of injury. researchgate.net
Table 3: Innovative Drug Delivery Systems for this compound
| Delivery System | Description | Potential Advantages | Research Status |
|---|---|---|---|
| Injectable Hydrogels | Lipoic acid/trometamol can be assembled into a supramolecular hydrogel that can be injected and forms a gel at the target site. researchgate.netresearchgate.netrsc.org | Minimally invasive application, targeted delivery, potential for 3D printing of bandages. researchgate.net | Pre-clinical; demonstrated in wound healing models. researchgate.net |
| Bioadhesive Hydrogels | Formulations incorporating components like polydopamine create hydrogels with strong adhesion to both organic and inorganic surfaces, even in wet environments. acs.org | Durable adhesion for tissue repair, repeatable application, antiswelling properties. acs.org | Pre-clinical; tested for biocompatibility and in vivo wound healing. acs.org |
| Smart/Responsive Materials | Hydrogels that respond to specific stimuli (e.g., pH, temperature, enzymes) for on-demand drug release. | Controlled and targeted release of this compound, reducing systemic exposure. | Conceptual/Early Development. |
| Nanoparticle Formulations | Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve stability and cellular uptake. | Enhanced bioavailability, potential to cross the blood-brain barrier for neurodegenerative diseases. | Exploratory. |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
Omics technologies, which include genomics, proteomics, and metabolomics, offer a holistic view of biological systems by measuring entire sets of molecules like proteins and metabolites. ecetoc.orgresearchgate.net Applying these technologies to this compound research can provide an unprecedented, system-level understanding of its mechanism of action, moving beyond single-pathway analysis. nih.gov
By using proteomics, researchers can identify the full spectrum of proteins that bind to or are modulated by the compound. Metabolomics can reveal comprehensive changes in cellular metabolic profiles following treatment. rsc.org This integrated approach can help identify novel biomarkers for treatment response and uncover unexpected therapeutic effects or mechanisms of action. researchgate.net Although these technologies present challenges in data analysis and interpretation, their potential to revolutionize the understanding of this compound is immense. ecetoc.org
Table 4: Application of Omics Technologies in this compound Research
| Omics Technology | Objective | Potential Outcome |
|---|---|---|
| Proteomics | To identify all proteins whose expression or post-translational modification is altered by the compound. | Discovery of novel drug targets and signaling pathways; understanding of off-target effects. |
| Metabolomics | To map the global changes in endogenous metabolites (e.g., lipids, amino acids) in response to treatment. | Comprehensive insight into the compound's impact on cellular metabolism; identification of metabolic biomarkers of efficacy. |
| Transcriptomics | To analyze the complete set of RNA transcripts and determine how gene expression is affected. | Elucidation of gene regulatory networks influenced by the compound; supporting mechanism-of-action hypotheses. |
| Toxicogenomics | To use omics data to understand the molecular mechanisms of potential toxicity. researchgate.net | Improved prediction of adverse effects; development of safer therapeutic strategies. |
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Development
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by rapidly analyzing vast datasets to identify patterns and make predictions. mdpi.commednexus.org For this compound, AI can be a powerful tool to accelerate future research and development. ML algorithms can screen large biological and chemical databases to predict novel molecular targets or identify new disease associations that have not yet been considered. nih.govresearchgate.net
Furthermore, AI can be used to design new derivatives of this compound with improved efficacy or pharmacokinetic properties. nih.gov In clinical development, AI can help optimize trial design and identify patient subpopulations most likely to respond to therapy, leading to more efficient and successful studies. mdpi.com By integrating AI, researchers can navigate the complexity of biological systems and vast chemical spaces to unlock new therapeutic avenues for this compound more effectively than through traditional methods alone. gpai.ai
Rigorous Methodological Enhancements in Clinical Trial Design for Definitive Outcomes
To firmly establish the efficacy of this compound in both existing and emerging indications, future clinical trials must adhere to the highest methodological standards. physionet.org Past research, including meta-analyses, has often concluded with a call for more robust, high-quality studies to confirm preliminary findings. smolecule.com For instance, while studies on burning mouth syndrome have shown promise, variations in methodology and potential for bias have been noted. researchgate.net
Future trials should be designed as large-scale, randomized, double-blind, placebo-controlled studies. Key enhancements should include the use of standardized and validated endpoints, adequate follow-up periods to assess long-term efficacy, and clear inclusion/exclusion criteria to ensure homogenous patient populations. srce.hr Employing such rigorous designs will be essential to generate the definitive evidence needed to support regulatory approval and guide clinical practice for new applications of this compound.
Regulatory Science and Ethical Considerations in Advanced this compound Research
As research on this compound advances into novel areas and employs cutting-edge technologies, it must be guided by robust regulatory and ethical frameworks. nih.gov Regulatory science will play a key role in establishing pathways for the validation and acceptance of data from new methodologies, such as biomarkers identified through omics or clinical trial designs optimized by AI. ecetoc.org
Ethical considerations are paramount, particularly when conducting trials in vulnerable populations, which may be relevant for emerging applications in neurodegenerative diseases or pediatric conditions. nih.govscielo.org.mx Core ethical principles, including informed consent, minimization of risk, and fair participant selection, must be strictly upheld. lindushealth.comwakehealth.edu Researchers must ensure transparency, protect data privacy, and balance the pursuit of innovation with the absolute priority of protecting research subjects. nih.govlindushealth.com Proactive engagement with regulatory agencies and ethics boards will be crucial to ensure that the development of advanced therapies based on this compound proceeds responsibly.
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Thioctic acid tromethamine, R-alpha-Lipoic acid tromethamine salt nih.gov |
| Thioctic acid | Alpha-lipoic acid, α-lipoic acid google.com |
| Trometamol | Tris, TROMETHAMINE, Tris buffer google.com |
| Polydopamine | PDA acs.org |
| Amyloid Beta A4 Protein | - |
| NRF2 | - |
| PGC-1α | - |
Q & A
Q. How to design a PICOT-compliant study on this compound’s renoprotective effects?
- Methodological Answer :
- P (Population): Patients with metabolic acidosis (eGFR < 60 mL/min).
- I (Intervention): IV this compound (0.5 mmol/kg).
- C (Comparison): Sodium bicarbonate.
- O (Outcome): Serum bicarbonate normalization (24-hour AUC).
- T (Time): 72-hour follow-up.
Use stratified randomization and Cox proportional hazards models to adjust for covariates .
Tables
Q. Table 1. Key Chemometric Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| LOD (UV-Vis) | 0.0042 mg | |
| PLSR R² | 0.99 | |
| Optimal Wavelength | 260–280 nm |
Q. Table 2. Factorial Design Variables for Transdermal Formulation
| Factor | Levels (-1, 0, +1) | Reference |
|---|---|---|
| Lipid Ratio | 1:1, 1:2, 1:3 (Lipoid S100:Cremophor RH40) | |
| Hydration Time | 30, 45, 60 minutes |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
